Technical Documentation Center

7-Butyl-2,7-diazaspiro[3.5]nonane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Butyl-2,7-diazaspiro[3.5]nonane
  • CAS: 1782390-04-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-Butyl-2,7-diazaspiro[3.5]nonane: Structure, Properties, and Synthetic Strategies for Drug Discovery

This guide provides a comprehensive technical overview of 7-Butyl-2,7-diazaspiro[3.5]nonane, a novel spirocyclic diamine with significant potential in medicinal chemistry and drug development. We will delve into its chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 7-Butyl-2,7-diazaspiro[3.5]nonane, a novel spirocyclic diamine with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, predicted physicochemical properties, and detailed synthetic pathways. Furthermore, this document will explore its promising applications as a versatile scaffold for the synthesis of innovative therapeutic agents, drawing insights from the established utility of the parent 2,7-diazaspiro[3.5]nonane core.

Unveiling the Architecture: Chemical Structure and Nomenclature

7-Butyl-2,7-diazaspiro[3.5]nonane is a saturated heterocyclic compound featuring a unique spirocyclic system. This rigid, three-dimensional architecture is comprised of an azetidine ring and a piperidine ring sharing a single carbon atom (the spiro center). The nomenclature specifies a butyl group attached to the nitrogen atom at the 7-position of the diazaspiro[3.5]nonane framework.

Visualizing the Core Structure:

G A Starting Materials B Cyclization to form Piperidone A->B C Formation of Spiro-azetidinone B->C D Reduction of Lactam and Ester C->D E Deprotection D->E F 2,7-Diazaspiro[3.5]nonane E->F

Caption: Synthetic workflow for the 2,7-diazaspiro[3.5]nonane core.

A detailed experimental protocol for a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, has been reported and can be adapted for this synthesis. [1]

Selective N-Alkylation of the 7-Position Nitrogen

With the 2,7-diazaspiro[3.5]nonane core in hand, the introduction of the butyl group at the 7-position can be achieved through several established methods. To ensure selectivity, it is often advantageous to use a mono-protected diazaspiro[3.5]nonane derivative, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, where the nitrogen at the 2-position is protected by a tert-butoxycarbonyl (Boc) group. [2]This leaves the secondary amine at the 7-position available for alkylation.

Two primary methods for this transformation are reductive amination and direct alkylation.

Reductive amination is a highly effective and controlled method for N-alkylation. [3][4]It involves the reaction of the amine with an aldehyde (in this case, butyraldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Reaction Scheme: Reductive Amination

G Reactants 2,7-Diazaspiro[3.5]nonane + Butyraldehyde ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reactants->ReducingAgent Imine formation Product 7-Butyl-2,7-diazaspiro[3.5]nonane ReducingAgent->Product Reduction

Caption: Reductive amination pathway.

Experimental Protocol:

  • To a solution of mono-Boc-protected 2,7-diazaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane or dichloroethane), add butyraldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 7-Butyl-2,7-diazaspiro[3.5]nonane.

Direct alkylation with a suitable alkylating agent, such as butyl bromide or butyl iodide, in the presence of a base is another viable method. [5] Experimental Protocol:

  • Dissolve mono-Boc-protected 2,7-diazaspiro[3.5]nonane in an aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add butyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

  • Deprotect the Boc group as described previously.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional nature of the 2,7-diazaspiro[3.5]nonane scaffold makes it an attractive building block in drug discovery. [6][7]The introduction of a butyl group at the 7-position in 7-Butyl-2,7-diazaspiro[3.5]nonane can modulate its lipophilicity and steric profile, potentially enhancing its binding affinity and selectivity for various biological targets.

A Versatile Scaffold for Novel Therapeutics

Derivatives of 2,7-diazaspiro[3.5]nonane have been explored as key components in a range of therapeutic areas:

  • PROTAC Linkers: The diazaspiro[3.5]nonane moiety has been utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to degrade specific proteins. [8]* Kinase Inhibitors: The parent scaffold is a valuable intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy.

  • Central Nervous System (CNS) Agents: The structural rigidity of spirocycles is often exploited in the design of CNS-active compounds to improve target engagement and reduce off-target effects. [9]

The Role of the Butyl Group

The N-butyl group in 7-Butyl-2,7-diazaspiro[3.5]nonane is expected to increase the lipophilicity of the molecule compared to the parent diamine. This modification can have several important consequences for its potential as a drug candidate:

  • Improved Membrane Permeability: Increased lipophilicity can enhance the ability of the molecule to cross cell membranes and the blood-brain barrier.

  • Enhanced Target Binding: The butyl group can engage in hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity.

  • Modulation of Pharmacokinetics: The overall physicochemical properties will influence the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

Conclusion

7-Butyl-2,7-diazaspiro[3.5]nonane represents a promising and largely unexplored chemical entity with significant potential for the development of next-generation therapeutics. Its unique three-dimensional structure, combined with the modulatory effect of the N-butyl group, makes it a valuable scaffold for medicinal chemists. The synthetic routes outlined in this guide provide a practical framework for the preparation of this compound, opening the door for its incorporation into drug discovery programs targeting a wide range of diseases. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • An improved synthesis of 2-oxa-7-azaspiron[6][10]onane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • 2,7-Diazaspiro 3.
  • 2,7-Diazaspiro[3.5]nonane. PubChem.
  • 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. ChemicalBook.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
  • tert-Butyl 2,7-diazaspiro[3.
  • 2,7-Diazapyrenes: a brief review on synthetic strategies and applic
  • 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-acetyl-, 1,1-dimethylethyl ester. ChemScene.
  • Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds
  • 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane. Benchchem.
  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. Benchchem.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Prediction of Physicochemical Properties.
  • Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • tert-Butyl 2,7-diazaspiro[3.
  • 7-Benzyl-2-nitroso-2,7-diazaspiro[3.5]nonane. PubChem.

Sources

Exploratory

7-Butyl-2,7-diazaspiro[3.5]nonane: A Technical Guide to Its Safety, Handling, and Application in Drug Discovery

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, there is a persistent drive to explore novel chemical space to identify therapeutic candidates with i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a persistent drive to explore novel chemical space to identify therapeutic candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The concept of "escaping from flatland" has guided a shift away from predominantly two-dimensional aromatic structures towards more complex, three-dimensional molecular frameworks. Spirocyclic systems, which feature two rings sharing a single atom, have emerged as a particularly valuable class of scaffolds due to their inherent rigidity and well-defined three-dimensional geometry.

The 2,7-diazaspiro[3.5]nonane core, a motif that joins an azetidine and a piperidine ring through a spirocyclic carbon, has garnered significant attention. This framework serves as a versatile building block, enabling the precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. 7-Butyl-2,7-diazaspiro[3.5]nonane, the subject of this guide, is a derivative of this core, where a butyl group is attached to the nitrogen at the 7-position. This modification can influence the molecule's lipophilicity, metabolic stability, and overall pharmacological profile. This guide provides a comprehensive overview of the known and extrapolated safety and hazard information for 7-Butyl-2,7-diazaspiro[3.5]nonane, outlines best practices for its handling in a research setting, and explores its applications in the synthesis of novel therapeutic agents.

Hazard Identification and Classification: An Extrapolated Profile

Based on available data for tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate and its hydrochloride salt, the following GHS hazard classifications are anticipated for 7-Butyl-2,7-diazaspiro[3.5]nonane[1]:

  • Acute Oral Toxicity: Harmful if swallowed (potential for H302).

  • Skin Corrosion/Irritation: Causes skin irritation (potential for H315).

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (potential for H319).

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (potential for H335).

Tertiary amines as a class can also exhibit corrosive and flammable properties[2]. Therefore, it is prudent to handle 7-Butyl-2,7-diazaspiro[3.5]nonane as a compound that is potentially harmful, corrosive, and an irritant.

Anticipated GHS Hazard Statements:

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Precautionary Statements (Anticipated):

A comprehensive set of precautionary statements should be followed, including but not limited to: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501[1].

Physicochemical Properties

Specific, experimentally determined physicochemical properties for 7-Butyl-2,7-diazaspiro[3.5]nonane are not widely published. The following table provides a combination of data for the parent scaffold and predicted values for N-alkylated derivatives.

PropertyValue (for 2,7-diazaspiro[3.5]nonane)Predicted/Analogous Value (for N-alkylated derivatives)
Molecular FormulaC7H14N2[3]C11H22N2
Molecular Weight126.20 g/mol [3]182.31 g/mol
Boiling PointNot availableLikely >200 °C (Boiling point for a related Boc-protected analog is 319.4°C)[1]
Flash PointNot availableLikely >100 °C (Flash point for a related Boc-protected analog is 166.7°C)[1]
pKaNot availableA predicted pKa for a related Boc-protected analog is 10.68±0.20[4]

Risk Assessment and Safe Handling Protocols

Given the anticipated hazards, a thorough risk assessment should be conducted before handling 7-Butyl-2,7-diazaspiro[3.5]nonane. The following protocols are based on general best practices for handling hazardous research chemicals.

Engineering Controls
  • All work with 7-Butyl-2,7-diazaspiro[3.5]nonane, especially the handling of stock materials and transfers, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols and Applications in Drug Discovery

The 2,7-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, often used to introduce conformational rigidity and explore new binding interactions with protein targets. The N-butyl substituent can modulate the compound's properties for specific applications.

Representative Synthetic Protocol: N-Alkylation of a Protected 2,7-Diazaspiro[3.5]nonane

The synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane would typically proceed via the N-alkylation of a mono-protected 2,7-diazaspiro[3.5]nonane derivative. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, allows for regioselective functionalization[5].

Step 1: N-Alkylation

  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a base such as potassium carbonate (2-3 eq.).

  • 1-Bromobutane (1.1-1.5 eq.) is added to the suspension.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude tert-butyl 7-butyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.

Step 2: Deprotection

  • The crude protected product from Step 1 is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent and excess acid are removed under reduced pressure. The residue can then be neutralized with a base and purified by column chromatography or distillation to afford the final product, 7-Butyl-2,7-diazaspiro[3.5]nonane.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Start tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Reagents1 1-Bromobutane, K2CO3 Acetonitrile, 60-80 °C Start->Reagents1 Reaction Intermediate tert-Butyl 7-butyl-2,7-diazaspiro[3.5]nonane-2-carboxylate Reagents1->Intermediate Yields Reagents2 TFA or HCl in Dioxane DCM or Dioxane, RT Intermediate->Reagents2 Reaction Final_Product 7-Butyl-2,7-diazaspiro[3.5]nonane Reagents2->Final_Product Yields

Caption: Synthetic workflow for 7-Butyl-2,7-diazaspiro[3.5]nonane.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link].

  • LookChem (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link].

  • GESTIS Substance Database (n.d.). 3-Aminopropyldiethylamine. Retrieved from the Institute for Occupational Safety and Health of the German Social Accident Insurance.
  • Wikipedia (2023). GHS hazard statements. Retrieved from [Link].

  • PubMed (1986). In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships. Retrieved from [Link].

  • University of Nevada, Reno (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link].

  • PubMed (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link].

  • ResearchGate (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23282935, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link].

  • Google Patents (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • National Center for Biotechnology Information (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Retrieved from [Link].

  • Organic Syntheses (n.d.). N-BENZYL-2-AZANORBORNENE. Retrieved from [Link].

  • Google Patents (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate (2025). An improved synthesis of 2-oxa-7-azaspiro[6][7]nonane and analogs as novel reagents in medicinal chemistry. Retrieved from [Link].

  • Australian Industrial Chemicals Introduction Scheme (2017). Tertiary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Retrieved from [Link].

Sources

Foundational

The Ascendancy of Diazaspiro[3.5]nonane Scaffolds in Modern Medicinal Chemistry: A Technical Guide

The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the conventional "flat" aromatic and heteroaromatic ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the conventional "flat" aromatic and heteroaromatic ring systems. This has led to a paradigm shift towards three-dimensional (3D) molecular architectures that can better mimic natural products and interact more effectively with the complex topographies of biological targets. Among the various strategies to impart three-dimensionality, the use of spirocyclic scaffolds has gained significant traction. This guide provides an in-depth technical exploration of the diazaspiro[3.5]nonane core, a privileged scaffold that has demonstrated considerable promise in the development of a new generation of therapeutics.

The Strategic Advantage of the Diazaspiro[3.5]nonane Core

The diazaspiro[3.5]nonane framework, characterized by a shared carbon atom between an azetidine and a piperidine ring, offers a unique combination of structural rigidity and spatial diversity. This rigid core helps to pre-organize appended functional groups into well-defined vectors, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency. Furthermore, the inherent 3D nature of the scaffold allows for the exploration of new chemical space, potentially leading to improved selectivity and novel intellectual property.

One of the key applications of the diazaspiro[3.5]nonane scaffold is as a bioisostere for commonly used motifs like piperidine and piperazine.[1][2] Bioisosteric replacement with a spirocyclic core can significantly improve a molecule's physicochemical properties. For instance, the introduction of a spirocyclic center can lead to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[3] This can translate to enhanced aqueous solubility, improved metabolic stability, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

Navigating the Synthetic Landscape: Crafting the Diazaspiro[3.5]nonane Core

The successful application of the diazaspiro[3.5]nonane scaffold in drug discovery is underpinned by efficient and scalable synthetic routes. Several methodologies have been developed to construct this key structural motif, often starting from readily available materials.

A Prototypical Synthesis of a Protected 2,7-Diazaspiro[3.5]nonane Intermediate

A common and versatile building block for many medicinal chemistry campaigns is an orthogonally protected diazaspiro[3.5]nonane. A representative synthesis is outlined below:

Experimental Protocol: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Step 1: Buchwald-Hartwig Amination: Starting with the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, an aryl group (e.g., phenyl) can be introduced at the N7 position via a Buchwald-Hartwig amination reaction with iodobenzene.[4]

  • Step 2: N-Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the N2 nitrogen is then selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5]

  • Step 3: Alkylation: The newly freed secondary amine at the N2 position can then be functionalized through alkylation with various electrophiles, such as benzyl bromide or (2-bromoethyl)benzene, to introduce further diversity.[4]

This stepwise approach allows for the controlled and differential functionalization of the two nitrogen atoms within the diazaspiro[3.5]nonane core, enabling the exploration of a wide range of chemical space.

Therapeutic Applications and Biological Targets

The versatility of the diazaspiro[3.5]nonane scaffold is evident in the diverse range of biological targets it has been successfully used to modulate.

G-Protein Coupled Receptor (GPCR) Modulation: The Case of GPR119 Agonists

GPR119, a GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells, is an attractive target for the treatment of type 2 diabetes. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones.[6] Derivatives of 7-azaspiro[3.5]nonane have been developed as potent and selective GPR119 agonists.[6] The rigid spirocyclic core is crucial for optimally positioning the interacting moieties for binding to the receptor, leading to enhanced potency and efficacy.[6]

Quantitative Data Summary: A Representative 7-Azaspiro[3.5]nonane GPR119 Agonist

ParameterValueSpecies
GPR119 EC50 1.2 nMHuman
GPR119 EC50 2.5 nMRat

Table 1: In Vitro Biological Activity of a representative 7-azaspiro[3.5]nonane GPR119 agonist.[6]

Pharmacokinetic Profile in Sprague-Dawley Rats (Oral Administration, 3 mg/kg)

ParameterValue
Tmax (h) 1.0
Cmax (ng/mL) 358
AUC0-24h (ng·h/mL) 1340
t1/2 (h) 3.2
Bioavailability (F%) 45

Table 2: Pharmacokinetic profile of a representative 7-azaspiro[3.5]nonane GPR119 agonist.[6]

The favorable pharmacokinetic profile, including good oral bioavailability, highlights the potential of this scaffold in developing orally administered drugs.

GPR119 Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 Activation Gs->AC Activation PKA PKA cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1

Caption: GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane agonist.

Oncology: Targeting Key Drivers of Cancer

The diazaspiro[3.5]nonane scaffold has also made significant inroads in the field of oncology, with notable examples in the inhibition of challenging targets like KRAS G12C and PARP-1.

Covalent Inhibitors of KRAS G12C: The KRAS protein, a key player in cellular proliferation, has long been considered an "undruggable" target. However, the discovery of a druggable pocket in the G12C mutant has opened up new therapeutic avenues. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C.[7] X-ray crystallography has confirmed that the diazaspiro[3.5]nonane moiety binds in the switch-II pocket of the protein.[7] Importantly, optimized compounds from this series have demonstrated high metabolic stability and dose-dependent anti-tumor effects in xenograft mouse models.[7]

PARP-1 Inhibition: Poly(ADP-ribose) polymerase inhibitors (PARPis) have emerged as a successful class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways. The replacement of the piperazine core in the FDA-approved PARPi olaparib with a diazaspiro[3.5]nonane scaffold has been explored.[2][8] This modification led to the identification of compounds with high affinity for PARP-1 but with reduced DNA damage and cytotoxicity, suggesting a potential for developing safer PARPis with applications beyond oncology, such as in inflammatory diseases.[2][8]

Central Nervous System (CNS) Disorders and Beyond

The unique properties of the diazaspiro[3.5]nonane scaffold also make it an attractive candidate for targeting CNS disorders, where blood-brain barrier penetration is a major challenge.

Sigma Receptor Ligands: Sigma receptors are implicated in a variety of CNS functions and are targets for the treatment of pain and neurodegenerative diseases. A series of 2,7-diazaspiro[3.5]nonane derivatives have been developed as potent sigma-1 receptor (S1R) ligands, with some compounds showing high affinity and selectivity over the sigma-2 receptor (S2R).[4] Selected compounds from this series have demonstrated antiallodynic effects in in-vivo models of pain.[4]

Antiviral Applications: The structural features of spirocyclic scaffolds are also being leveraged in the development of antiviral agents. While direct examples of diazaspiro[3.5]nonane derivatives with potent antiviral activity are emerging, related spirocyclic scaffolds have shown promise. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been identified as inhibitors of human coronavirus replication.[9] The structure-guided design of spirocyclic inhibitors targeting the SARS-CoV-2 main protease (3CLpro) has also been reported, highlighting the potential of these scaffolds in combating viral infections.[10]

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of diazaspiro[3.5]nonane-based drug candidates.

Key SAR Insights for 2,7-Diazaspiro[3.5]nonane Derivatives as Sigma Receptor Ligands:

  • Substitution at N7: The nature of the substituent at the N7 position significantly influences S1R affinity. Aromatic substituents introduced via Buchwald-Hartwig amination have proven to be beneficial.[4]

  • Substitution at N2: Alkylation of the N2 nitrogen with groups like benzyl or phenethyl can lead to high-affinity ligands.[4]

  • Stereochemistry: The stereochemistry at any chiral centers introduced on the scaffold or its substituents can have a profound impact on biological activity and should be carefully evaluated during lead optimization.

Workflow for SAR Exploration and Lead Optimization

SAR_Workflow Start Initial Hit Compound (Diazaspiro[3.5]nonane core) Synthesis Synthesize Analogs (Vary R1, R2, Stereochemistry) Start->Synthesis InVitro In Vitro Screening (Binding Assays, Functional Assays) Synthesis->InVitro SAR Analyze SAR Data InVitro->SAR SAR->Synthesis Iterative Design ADME In Vitro ADME/Tox (Solubility, Stability, Cytotoxicity) SAR->ADME Promising Analogs InVivo In Vivo Efficacy & PK (Animal Models) ADME->InVivo Lead Lead Candidate InVivo->Lead

Caption: A typical workflow for the structure-activity relationship (SAR) exploration and lead optimization of diazaspiro[3.5]nonane derivatives.

Conclusion: A Scaffold with a Bright Future

The diazaspiro[3.5]nonane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, coupled with its ability to serve as a superior bioisostere for traditional cyclic amines, offers a clear path towards the development of novel therapeutics with improved drug-like properties. The successful application of this scaffold in diverse therapeutic areas, from metabolic disorders and oncology to CNS conditions and potentially infectious diseases, underscores its broad utility. As synthetic methodologies become more refined and our understanding of the interplay between 3D structure and biological activity deepens, the role of diazaspiro[3.5]nonane derivatives in shaping the future of medicine is set to expand even further.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (n.d.). PMC.
  • BenchChem. (2025). A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (n.d.). PMC.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). PubMed.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (n.d.). ChemRxiv.
  • Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry. (2019). Frontiers.
  • 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. (n.d.). ChemicalBook.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). PMC.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.).
  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.
  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers.
  • Antiviral Drug Discovery. (2024). MDPI.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regul
  • Quantitative structure–activity relationship analysis of β-amyloid aggreg
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Current Strategies of Antiviral Drug Discovery for COVID-19. (2021). Frontiers.
  • Discovery of new inhibitors of Sars-CoV: QSAR study using Density functional theory (DFT) and statistical methods. (2023).
  • Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. (2020). IntechOpen.
  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. (2019).
  • GPCR Compound Library. (n.d.). TargetMol.
  • Lab2 Clinical Parameters in Drug Pharmacokinetics. (n.d.).
  • Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. (2024). Hilaris Publisher.
  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. (2025).
  • Development and In Vitro and In Vivo Evaluation of an Antineoplastic Copper(II) Compound (Casiopeina III-ia) Loaded in Nonionic Vesicles Using Quality by Design. (n.d.). PMC.
  • Future Perspectives of NMDAR in CNS Disorders. (2025). MDPI.
  • Review Article Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. (2022). SciSpace.
  • Tailored drug access to the CNS: An interdisciplinary study exploring solutions for improved treatment. (2025).
  • Intranasal Nanoemulsions for Direct Nose-to-Brain Delivery of Actives for CNS Disorders. (2020). Pharma Excipients.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Butyl-2,7-diazaspiro[3.5]nonane

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 7-Butyl-2,7-diazaspiro[3.5]nonane, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 7-Butyl-2,7-diazaspiro[3.5]nonane, a novel spirocyclic scaffold with significant potential in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide establishes a robust, principled approach, combining state-of-the-art computational modeling and established experimental protocols. We delve into the theoretical underpinnings of thermodynamic stability, detail the practical execution of calorimetric measurements, and provide a workflow for high-level quantum chemical calculations. This document is designed to be a self-validating resource, explaining the causality behind methodological choices and emphasizing the synergy between computational and experimental techniques to achieve a holistic understanding of molecular stability.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with attrition rates remaining stubbornly high. A critical, yet often underestimated, parameter governing the success of a therapeutic agent is its inherent thermodynamic stability. This fundamental property dictates not only the shelf-life and storage requirements of a drug substance but also influences its reactivity, degradation pathways, and ultimately, its safety and efficacy profile.

7-Butyl-2,7-diazaspiro[3.5]nonane represents a class of saturated spirocycles that are of increasing interest in drug discovery. The rigid, three-dimensional nature of the spirocyclic core offers a unique way to explore chemical space, potentially leading to compounds with improved pharmacological properties. However, the fusion of a strained four-membered azetidine ring with a more flexible six-membered piperidine ring introduces unique conformational and energetic questions. Understanding the thermodynamic landscape of this scaffold is therefore paramount for its rational deployment in drug design.

This guide will provide the necessary theoretical and practical tools to determine key thermodynamic parameters such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and to explore the conformational preferences and potential degradation pathways of 7-Butyl-2,7-diazaspiro[3.5]nonane.

Molecular Structure and Conformational Landscape

The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like 7-Butyl-2,7-diazaspiro[3.5]nonane, a multitude of conformations exist, each with a distinct energy level. The overall stability is a reflection of the Boltzmann-weighted average of these conformers.

The 2,7-diazaspiro[3.5]nonane core consists of an azetidine ring and a piperidine ring fused at a single carbon atom. The azetidine ring is a strained four-membered heterocycle, with a calculated ring strain of approximately 25.2 kcal/mol.[1] In contrast, the piperidine ring is significantly less strained and typically adopts a stable chair conformation.[1] The interplay of these two rings, along with the conformational freedom of the n-butyl group, dictates the overall shape and energy of the molecule.

Key Conformational Isomers

The primary sources of conformational isomerism in 7-Butyl-2,7-diazaspiro[3.5]nonane are:

  • Piperidine Ring Pucker: The piperidine ring will predominantly exist in a chair conformation. However, boat and twist-boat conformations, though higher in energy, may be accessible.

  • Azetidine Ring Pucker: The azetidine ring is not perfectly planar and can undergo a puckering motion.

  • Orientation of the Butyl Group: The n-butyl group, attached to the piperidine nitrogen, can exist in various staggered conformations (anti and gauche) relative to the ring.

  • Nitrogen Inversion: The nitrogen atoms can undergo pyramidal inversion, although this is generally a low-energy process at room temperature.[1]

A thorough conformational analysis is the first and most critical step in a computational assessment of thermodynamic stability.

Computational Assessment of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules with a high degree of accuracy.[2] A multi-step workflow is required to ensure reliable results.

Workflow for Computational Analysis

The following workflow outlines the necessary steps for a comprehensive computational investigation:

Computational Workflow Fig 1: Computational Workflow for Thermodynamic Stability cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Thermodynamic Property Calculation A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Identify low-energy conformers C Geometry Optimization of Conformers (DFT: B3LYP/6-31G(d)) B->C Optimize geometry of each conformer D Vibrational Frequency Analysis C->D Confirm minima, obtain thermal corrections E Single-Point Energy Refinement (e.g., G3(MP2)//B3LYP) D->E Improve energy accuracy F Calculation of ZPE, H, S, G E->F Extract thermodynamic data G Boltzmann Averaging F->G Weight properties by population H Final Thermodynamic Properties (ΔH°f, ΔG°f) G->H Obtain overall stability

Caption: A schematic of the computational workflow.

Detailed Computational Protocol

Step 1: Conformational Search

  • Objective: To identify all low-energy conformers of 7-Butyl-2,7-diazaspiro[3.5]nonane.

  • Method: A molecular mechanics-based conformational search (e.g., using the MMFF94 force field) is an efficient starting point to explore the vast conformational space. This will generate a set of unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

Step 2: Geometry Optimization and Frequency Calculations

  • Objective: To obtain accurate geometries and vibrational frequencies for each conformer.

  • Method: Density Functional Theory (DFT) is a robust and widely used method. The B3LYP functional with the 6-31G(d) basis set provides a good balance of accuracy and computational cost for geometry optimizations.

  • Validation: A frequency calculation must be performed for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The frequency data is also used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

Step 3: High-Accuracy Single-Point Energy Calculations

  • Objective: To obtain highly accurate electronic energies for each conformer.

  • Method: While DFT is excellent for geometries, more accurate methods are often needed for energies. Composite methods like G3(MP2)//B3LYP provide a good balance of accuracy and computational cost for calculating the enthalpy of formation.[3]

  • Causality: This "multi-level" approach, where a less computationally expensive method is used for geometry and frequencies and a more expensive one for the final energy, is a common strategy to achieve high accuracy for larger molecules where a full high-level optimization would be prohibitively expensive.

Step 4: Calculation of Thermodynamic Properties

  • Objective: To calculate the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f).

  • Method: The enthalpy of formation can be calculated using the atomization method, where the calculated enthalpy of atomization is subtracted from the known experimental enthalpies of formation of the constituent atoms in their standard states.

  • Boltzmann Averaging: The thermodynamic properties of the individual conformers are then averaged based on their Boltzmann populations to obtain the overall thermodynamic properties of the molecule.

Estimated Thermodynamic Data

While a full computational study is beyond the scope of this guide, we can provide an initial estimate of the gas-phase enthalpy of formation using Benson's Group Increment Theory.[4][5] This method relies on assigning empirical values to different molecular groups.

GroupBenson Value (kcal/mol)CountContribution (kcal/mol)
C-(C)2(N)2 (spiro)~12.0 (estimated)112.0
C-(C)(N)(H)2 (piperidine)-6.14-24.4
N-(C)2(H) (piperidine)13.9113.9
C-(C)(N)(H)2 (azetidine)-6.12-12.2
N-(C)2(H) (azetidine)13.9113.9
C-(N)(C)(H)2 (butyl)-6.11-6.1
C-(C)2(H)2 (butyl)-4.92-9.8
C-(C)(H)3 (butyl)-10.11-10.1
Azetidine Ring Strain25.4125.4
Estimated ΔH°f (gas) ~-6.5

Note: The value for the spiro carbon is an estimate based on similar quaternary carbons. This estimation does not account for all non-bonded interactions and should be considered a preliminary approximation.

Experimental Determination of Thermodynamic Stability

Experimental methods provide the benchmark against which computational predictions are validated. The primary technique for determining the enthalpy of formation of organic compounds is combustion calorimetry.[6]

Experimental Workflow

Experimental_Workflow Fig 2: Experimental Workflow for Enthalpy of Formation cluster_0 Sample Preparation & Calorimeter Calibration cluster_1 Combustion Experiment cluster_2 Data Analysis & Enthalpy Calculation A Purification of 7-Butyl-2,7-diazaspiro[3.5]nonane C Sample Encapsulation & Weighing A->C Purity > 99.9% B Calibration of Bomb Calorimeter (with Benzoic Acid) F Calculation of Energy of Combustion (ΔU°c) B->F Determine Calorimeter Constant D Combustion in Oxygen Bomb C->D Precise mass measurement E Temperature Data Acquisition D->E Record temperature change E->F Apply corrections G Conversion to Enthalpy of Combustion (ΔH°c) F->G ΔH = ΔU + Δn(gas)RT H Calculation of Enthalpy of Formation (ΔH°f) G->H Using Hess's Law

Caption: A schematic of the experimental workflow.

Detailed Experimental Protocol: Bomb Calorimetry

Objective: To determine the standard molar enthalpy of combustion (ΔH°c) of 7-Butyl-2,7-diazaspiro[3.5]nonane, from which the standard molar enthalpy of formation (ΔH°f) can be derived.

Materials and Equipment:

  • High-purity (>99.9%) 7-Butyl-2,7-diazaspiro[3.5]nonane

  • Oxygen bomb calorimeter

  • Benzoic acid (certified standard)

  • Platinum crucible

  • Ignition wire (platinum or iron)

  • High-pressure oxygen cylinder

  • Digital thermometer with high resolution (±0.001 K)

  • Data acquisition system

Procedure:

  • Calorimeter Calibration:

    • A known mass of benzoic acid is combusted in the bomb calorimeter to determine the energy equivalent of the calorimeter system. This is a crucial step to ensure the accuracy of the measurements.

  • Sample Preparation:

    • A precise mass (typically 0.5-1.0 g) of 7-Butyl-2,7-diazaspiro[3.5]nonane is placed in the platinum crucible.

    • A fuse wire of known mass and combustion energy is attached to the electrodes, dipping into the sample.

    • A small, known amount of water (e.g., 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

  • Combustion:

    • The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter's insulating jacket.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time.

    • The sample is ignited, and the temperature is recorded at short intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis:

    • The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

    • The energy of combustion (ΔU°c) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections for the ignition energy and the formation of nitric acid (from the nitrogen in the sample).

    • The standard enthalpy of combustion (ΔH°c) is then calculated from ΔU°c using the equation: ΔH°c = ΔU°c + Δn(gas)RT, where Δn(gas) is the change in the number of moles of gas in the combustion reaction.

  • Calculation of Enthalpy of Formation:

    • The standard enthalpy of formation (ΔH°f) is calculated from the standard enthalpy of combustion using Hess's Law, based on the balanced combustion reaction and the known standard enthalpies of formation of CO2(g) and H2O(l).

Enthalpy of Sublimation/Vaporization

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (for a solid) or vaporization (for a liquid) must be measured. This is typically done using Calvet microcalorimetry or by measuring the vapor pressure as a function of temperature (Clausius-Clapeyron equation).[2]

Degradation Pathways and Chemical Stability

Thermodynamic stability provides a measure of the energy of a compound relative to its constituent elements. However, kinetic stability, which is related to the energy barriers for decomposition, is also of practical importance. For 7-Butyl-2,7-diazaspiro[3.5]nonane, potential degradation pathways could include:

  • Thermal Decomposition: At elevated temperatures, cleavage of the strained azetidine ring is a likely initiation step. This could be followed by a series of radical reactions leading to fragmentation of the molecule. The presence of nitrogen atoms can also lead to the formation of various nitrogen-containing byproducts.

  • Oxidative Degradation: The nitrogen atoms and the C-H bonds adjacent to them are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.

  • Hydrolytic Degradation: While generally stable, under harsh acidic or basic conditions, cleavage of the C-N bonds could occur, particularly in the strained azetidine ring.

Experimental techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can be used to study the thermal decomposition products and elucidate the degradation pathways.[7]

Synergy of Computational and Experimental Approaches

The most comprehensive understanding of the thermodynamic stability of 7-Butyl-2,7-diazaspiro[3.5]nonane is achieved through the synergy of computational and experimental methods.[4][6]

  • Computation guides experiment: Conformational analysis can predict the most stable form of the molecule, which is crucial for interpreting experimental data.

  • Experiment validates computation: Experimental values for the enthalpy of formation provide a critical benchmark for the accuracy of the computational methods used.

  • Combined insights: Together, these approaches provide a more complete picture of the molecule's energetic landscape, including the relative energies of different conformers and the barriers to their interconversion.

Conclusion

While direct experimental data on the thermodynamic stability of 7-Butyl-2,7-diazaspiro[3.5]nonane is not yet available in the public domain, this guide has outlined a comprehensive and robust framework for its determination. By combining detailed computational modeling, including a thorough conformational analysis and high-level quantum chemical calculations, with established experimental techniques like bomb calorimetry, a complete and accurate picture of the molecule's thermodynamic properties can be obtained. This knowledge is essential for the rational design and development of new therapeutic agents based on this promising spirocyclic scaffold, ultimately contributing to the development of safer and more effective medicines.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(7), 1315-1332. Available from: [Link]

  • Experimental and Computational Studies on the Structural and Thermodynamic Properties of Two Sulfur Heterocyclic Keto Compounds. Journal of Chemical & Engineering Data, 55(10), 4383-4389. Available from: [Link]

  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 91(4), 435-443. Available from: [Link]

  • Triplet Energy Transfer‐Driven Intermolecular [2+2] Photocycloaddition of Acyclic Imines and Indoles: Facile Access to Azetidine‐Fused Indolines. Angewandte Chemie International Edition, 65(4), e202516603. Available from: [Link]

  • Synergy Between Theory and Experiment in Physical Chemistry: Studies on Thermochemistry, Sites of Ionization and Reaction Mechan. AIP Conference Proceedings, 979, 215-222. Available from: [Link]

  • Mending Experimental Data with Computational Thermochemistry. Frontiers in Chemistry, 12, 1464973. Available from: [Link]

  • Benson group increment theory. Wikipedia. Available from: [Link]

  • Heat of formation group additivity. Wikipedia. Available from: [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available from: [Link]

  • Theoretical Study on Nitroimine Derivatives of Azetidine as High-Energy-Density Compounds. ResearchGate. Available from: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1656. Available from: [Link]

  • Azetidine. Wikipedia. Available from: [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. Available from: [Link]

  • Synergy between experimental and computational approaches to homogeneous photoredox catalysis. Dalton Transactions, 46(6), 1738-1749. Available from: [Link]

  • 2,7-Diazaspiro[3.5]nonane. PubChem. Available from: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2947. Available from: [Link]

  • Computational strategies for the accurate thermochemistry and kinetics of gas-phase reactions. arXiv. Available from: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(45), 31699-31725. Available from: [Link]

  • Azetidine. PubChem. Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261. Available from: [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available from: [Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ResearchGate. Available from: [Link]

  • Conformational Analysis. San Diego State University.
  • 4.3: Conformational analysis. Chemistry LibreTexts. Available from: [Link]

  • Mechanisms of PFAS Degradation in Thermal Destruction Processes. Journal for Research in Applied Sciences and Biotechnology, 2(3), 1-10. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: 7-Butyl-2,7-diazaspiro[3.5]nonane as a Strategic Piperazine Bioisostere for Enhanced Drug-like Properties

The Piperazine Dilemma: Ubiquity vs. Liability in Drug Design The piperazine ring is one of the most prolific scaffolds in medicinal chemistry, found in over 100 FDA-approved drugs.[1][2] Its prevalence stems from its ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Piperazine Dilemma: Ubiquity vs. Liability in Drug Design

The piperazine ring is one of the most prolific scaffolds in medicinal chemistry, found in over 100 FDA-approved drugs.[1][2] Its prevalence stems from its utility as a versatile linker, its ability to engage in key hydrogen bond interactions through its two nitrogen atoms, and its capacity to enhance aqueous solubility.[1][3] It is a cornerstone in the design of central nervous system (CNS) active agents, including antipsychotics and antidepressants.[4]

However, the very properties that make piperazine attractive can also be a source of significant liabilities in drug development. Its symmetrical and conformationally flexible nature can lead to promiscuous binding and off-target effects. Furthermore, piperazine moieties are often susceptible to metabolic degradation, primarily through N-dealkylation and oxidation, which can lead to rapid clearance and the formation of potentially active or toxic metabolites.[5] This metabolic instability often complicates pharmacokinetic profiles and can be a major hurdle in progressing a lead candidate.

The Spirocyclic Solution: Escaping Flatland for Superior Properties

To overcome these challenges, medicinal chemists are increasingly turning to bioisosteric replacement strategies. Bioisosteres are chemical groups that can be interchanged without significantly altering the primary biological activity of a molecule, yet can profoundly improve its disposition. One of the most successful modern strategies is the introduction of rigid, three-dimensional (3D) spirocyclic scaffolds.[6][7]

Spirocycles, which consist of two rings joined by a single common atom, offer several distinct advantages:[7][8]

  • Increased Three-Dimensionality (Fsp³): The quaternary spiro-carbon forces substituents into well-defined, out-of-plane vectors. This increased sp³ character is strongly correlated with higher clinical success rates, as it allows for more precise and complementary interactions with complex protein binding pockets.[7]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate key properties such as lipophilicity (LogP/LogD) and aqueous solubility.[7] For example, replacing a flexible morpholine with an azaspiro cycle has been shown to lower LogD values and improve metabolic stability.[7]

  • Enhanced Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic attack, leading to improved half-life and a more predictable pharmacokinetic profile.

  • Novel Exit Vectors: The defined geometry of spirocycles provides unique exit vectors for attaching other parts of the molecule, enabling exploration of previously inaccessible chemical space and optimizing target engagement.

The 2,7-diazaspiro[3.5]nonane scaffold, a bioisostere of piperazine, exemplifies this approach. It maintains the critical diamine functionality while embedding it within a rigid spirocyclic framework, offering a compelling alternative for lead optimization.

Caption: Bioisosteric replacement of a piperazine with 7-butyl-2,7-diazaspiro[3.5]nonane.

Comparative Physicochemical and ADME Profile

The theoretical and expected advantages of replacing a standard N-butyl-piperazine with 7-Butyl-2,7-diazaspiro[3.5]nonane can be summarized by comparing their key physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The spirocyclic scaffold is anticipated to increase the fraction of sp³-hybridized carbons (Fsp³), reduce lipophilicity, and improve metabolic stability.

Table 1: Comparative Physicochemical Properties

Property N-Butyl-piperazine (Reference) 7-Butyl-2,7-diazaspiro[3.5]nonane (Candidate) Rationale for Improvement
Molecular Weight ( g/mol ) 142.24 182.31 Increased complexity
cLogP 1.6 - 1.8 1.2 - 1.5 Increased polarity and 3D structure reduces lipophilicity
Topological Polar Surface Area (TPSA) 12.5 Ų 24.1 Ų[9] Maintained diamine feature for solubility
pKa (most basic) ~9.8 ~10.7[10] Spirocyclic strain can influence basicity

| Fsp³ (Fraction of sp³ carbons) | 0.75 | 0.89 | Significant increase in 3D character[7] |

Table 2: Predicted In Vitro ADME & Safety Profile

Assay N-Butyl-piperazine (Reference) 7-Butyl-2,7-diazaspiro[3.5]nonane (Candidate) Expected Outcome
Aqueous Solubility Moderate High Improved solubility due to lower lipophilicity
Microsomal Stability (t½, min) Low to Moderate Moderate to High Steric hindrance at nitrogens reduces N-dealkylation
BBB Permeability (Papp, nm/s) Moderate Moderate Property can be fine-tuned; not negatively impacted
P-gp Efflux Ratio Substrate Potential Non-substrate Rigid structure may evade transporter recognition[11]

| hERG Inhibition (IC₅₀, µM) | Potential Liability | Reduced Liability | Reduced lipophilicity and basicity tuning can mitigate hERG risk[11] |

Application Protocols for Comprehensive Evaluation

To empirically validate the benefits of this bioisosteric swap, a series of standardized in vitro and in vivo assays should be performed.[12][13] The following protocols provide a robust framework for this evaluation.

Caption: A comprehensive workflow for evaluating a novel piperazine bioisostere.

Protocol 4.1: In Vitro Metabolic Stability Assessment (Human Liver Microsomes)

Objective: To determine the intrinsic clearance rate of the test compound by cytochrome P450 enzymes.

Rationale: This assay provides an early indication of metabolic liabilities.[5] A longer half-life for the spirocyclic analog compared to its piperazine counterpart would be a significant validation of the design strategy.

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin)

  • Control compounds: Verapamil (high clearance), Propranolol (low clearance)

Procedure:

  • Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Incubation Mixture: In a 96-well plate, add 198 µL of the HLM working solution to each well. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Add 2 µL of the 10 mM test compound stock (or control) to the wells to achieve a final substrate concentration of 100 µM. Mix gently. Immediately take a T=0 time point by transferring 25 µL of the mixture to a new plate containing 100 µL of cold acetonitrile with internal standard. This quenches the reaction.

  • Reaction: Add the NADPH regeneration system to the remaining mixture to initiate the metabolic reaction.

  • Time Points: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove 25 µL aliquots and quench them in the acetonitrile plate as done for T=0.

  • Analysis: Centrifuge the quenched plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Protocol 4.2: Blood-Brain Barrier Permeability Assessment (MDR1-MDCK Assay)

Objective: To assess a compound's passive permeability across a cell monolayer and its susceptibility to efflux by the P-glycoprotein (P-gp) transporter.

Rationale: For CNS-targeted drugs, crossing the blood-brain barrier (BBB) is critical.[14][15] This assay models the BBB and determines if the spirocyclic modification helps evade efflux pumps like P-gp, a common issue for piperazine-containing drugs.[16]

Materials:

  • MDR1-MDCK cell line (Madin-Darby Canine Kidney cells overexpressing the human MDR1 gene)

  • Transwell® plates (e.g., 24-well format)

  • Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test Compounds (10 mM stock in DMSO)

  • Lucifer Yellow (monolayer integrity marker)

  • Control compounds: Propranolol (high permeability), Digoxin (P-gp substrate)

Procedure:

  • Cell Seeding: Seed MDR1-MDCK cells onto the apical side of the Transwell® inserts and culture until a confluent, polarized monolayer is formed (typically 4-6 days). Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Permeability Assay (A-to-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound (final concentration 1-10 µM) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.

  • Efflux Assay (B-to-A):

    • Perform the same procedure but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Also, measure Lucifer Yellow leakage to confirm monolayer integrity post-assay.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a P-gp substrate. A lower ER for the spirocyclic analog would be a positive result.

Protocol 4.3: Target Engagement Evaluation (Competitive Radioligand Binding Assay)

Objective: To determine the binding affinity (Ki) of the test compound for its intended biological target.

Rationale: It is crucial to confirm that the bioisosteric modification does not negatively impact on-target potency.[17] This assay measures how effectively the test compound displaces a known high-affinity radioligand from the target receptor.[18][19]

Caption: Principle of a competitive radioligand binding assay.

Materials:

  • Cell membranes or purified protein expressing the target of interest.

  • Known radioligand for the target (e.g., ³H-spiperone for D₂ receptors).

  • Assay buffer specific to the target.

  • Test compounds at a range of concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (buffer only), non-specific binding (unlabeled ligand), and a serial dilution of the test compound (typically 11 concentrations covering a wide range, e.g., 10 µM to 0.1 nM).

  • Reagent Addition:

    • Add a constant amount of the radioligand to all wells. The concentration should be approximately at its dissociation constant (Kd) for the target.[20]

    • Add the appropriate amount of test compound, buffer, or non-specific control to the designated wells.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Protocol 4.4: In Vivo Pharmacokinetic (PK) Study Design

Objective: To characterize the absorption, distribution, metabolism, and excretion profile of the compound in a living organism.[21][22]

Rationale: This is the definitive test to see if the in vitro improvements translate to a better in vivo profile.[23] Key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) will be determined. For CNS drugs, this study is often combined with brain tissue collection to determine the unbound brain-to-plasma partition coefficient (Kp,uu,brain).[24][25]

Methodology:

  • Animal Model: Typically male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing:

    • Intravenous (IV) Group (n=3-5 animals): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This allows for the determination of absolute clearance and volume of distribution.

    • Oral (PO) Group (n=3-5 animals): Administer a single dose via oral gavage (e.g., 5-10 mg/kg). This is used to assess oral absorption and bioavailability.

  • Sample Collection:

    • Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to collect plasma and store at -80°C until analysis.

    • For CNS studies, a terminal time point is included where animals are euthanized, and both blood and brain tissue are collected simultaneously.

  • Sample Analysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify the concentration of the test compound in plasma and brain homogenate.

  • Pharmacokinetic Analysis:

    • Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

    • Key parameters to calculate include: Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (half-life).

    • Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

    • For CNS assessment, calculate Kp,brain = (Concentration in brain) / (Concentration in plasma) at the terminal time point. Further equilibrium dialysis experiments on plasma and brain homogenate are needed to determine the unbound fractions (fu,plasma and fu,brain) to calculate the critical parameter Kp,uu,brain.[24] A Kp,uu,brain value near unity suggests passive diffusion across the BBB with no significant efflux.[14]

Conclusion and Strategic Outlook

The replacement of a traditional piperazine scaffold with 7-Butyl-2,7-diazaspiro[3.5]nonane represents a powerful and contemporary strategy in medicinal chemistry to enhance drug-like properties. The inherent three-dimensionality and rigidity of the spirocyclic core can lead to demonstrable improvements in metabolic stability, aqueous solubility, and off-target profiles, while maintaining or even enhancing on-target potency.[8][17] The protocols outlined in this guide provide a comprehensive framework for researchers to rigorously test this hypothesis, from early in vitro ADME screening to definitive in vivo pharmacokinetic studies. By systematically evaluating these next-generation scaffolds, drug development professionals can increase the likelihood of identifying robust clinical candidates with superior safety and efficacy profiles.

References

  • De Jong, L. A., et al. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435-449. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

  • LookChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • Reaction Biology. In Vivo PK/PD Study Services. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • CN Bio. (2026). Human Relevant | 3D DMPK / ADME In Vitro Assays. [Link]

  • Patsnap. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.
  • Di, L., & Kerns, E. H. (2016). Integrated Approach to Optimizing CNS Penetration in Drug Discovery. Methods in Molecular Biology, 1454, 1-20. [Link]

  • PubChem. 2,7-Diazaspiro[3.5]nonane. [Link]

  • Liu, X. (2008). Strategies to assess blood-brain barrier penetration. Current Drug Metabolism, 9(5), 360-366. [Link]

  • PDSP. Assay Protocol Book. [Link]

  • ChemBK. (2024). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]

  • Puentes, L. N., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. [Link]

  • Loryan, I., & Hammarlund-Udenaes, M. (2025). Assessing central nervous system drug delivery. Expert Opinion on Drug Delivery. [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • TRACER. Imaging for CNS drug development, practice and considerations. [Link]

  • ResearchGate. (2017). Integrated Approach to Optimizing CNS Penetration in Drug Discovery: From the Old to the New Paradigm and Assessment of Drug–Transporter Interactions. [Link]

  • NextSDS. tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]

  • NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • ResearchGate. (2025). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • Pradeep, S., et al. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Kumar, A., & Kumar, R. (2023). Advancements in small molecule drug design: A structural perspective. PMC. [Link]

Sources

Application

Buchwald-Hartwig cross-coupling with 7-Butyl-2,7-diazaspiro[3.5]nonane

Advanced Application Note: Buchwald-Hartwig Cross-Coupling of 7-Butyl-2,7-diazaspiro[3.5]nonane Executive Summary & Rationale In modern drug discovery, incorporating spirocyclic amines such as 7-Butyl-2,7-diazaspiro[3.5]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Buchwald-Hartwig Cross-Coupling of 7-Butyl-2,7-diazaspiro[3.5]nonane

Executive Summary & Rationale

In modern drug discovery, incorporating spirocyclic amines such as 7-Butyl-2,7-diazaspiro[3.5]nonane is a proven strategy to improve the physicochemical properties of drug candidates. By increasing the fraction of sp³-hybridized carbons (Fsp³), these motifs enhance aqueous solubility, reduce off-target hERG liability, and improve metabolic stability compared to traditional flat aromatic rings.

However, the late-stage functionalization of these spirocycles via C–N bond formation presents unique synthetic challenges. In 7-Butyl-2,7-diazaspiro[3.5]nonane, the secondary amine resides on the 4-membered azetidine ring. While not highly sterically hindered by adjacent branching, the azetidine ring possesses significant angle strain, which increases the s-character of the N–H bond. This alters its nucleophilicity and pKa, demanding a highly optimized catalytic environment. This application note provides a self-validating, causality-driven protocol for the palladium-catalyzed Buchwald-Hartwig amination of this specific spirocycle.

Mechanistic Insights & Ligand Causality

The relies on a delicate balance between oxidative addition and reductive elimination. For secondary amines like our azetidine substrate, the choice of the biaryl phosphine ligand is the single most critical variable.

While BrettPhos is typically favored for primary amines, demonstrate that RuPhos is vastly superior for secondary amines. The causality lies in the rate-limiting steps:

  • BrettPhos: The rate-limiting step is oxidative addition due to extreme steric hindrance around the palladium center.

  • RuPhos: The rate-limiting step shifts to reductive elimination. RuPhos provides a relatively open coordination sphere that allows the secondary azetidine amine to approach and coordinate with the Pd(II) center, while still providing enough steric bulk from its lower ring to force the critical C–N reductive elimination.

To avoid the need for external reducing agents that can cause side reactions, we utilize the Third-Generation (G3) Buchwald Precatalyst (Pd-RuPhos-G3) . Upon exposure to a mild base, the G3 precatalyst rapidly undergoes deprotonation and reductive elimination to form the active monolithic L₁Pd(0) species, ensuring the catalytic cycle begins immediately without generating inhibitory resting states.

CatalyticCycle A Pd(II) Precatalyst (e.g., RuPhos-Pd-G3) B Active L-Pd(0) Catalyst A->B Base Activation (Deprotonation) C Oxidative Addition Complex L-Pd(II)(Ar)(X) B->C + Aryl Halide (Ar-X) D Amine Coordination & Deprotonation C->D + 7-Butyl-2,7-diazaspiro[3.5]nonane E Amido Complex L-Pd(II)(Ar)(NR2) D->E + Base (e.g., NaOtBu) F Reductive Elimination (Product Formation) E->F C-N Bond Formation F->B Release of Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using a Pd-G3 precatalyst system.

Reaction Optimization & Condition Selection

A successful protocol must be a self-validating system where every reagent serves a specific, mechanistic purpose. Based on recent and , the following parameters have been quantitatively optimized:

Table 1: Condition Optimization Summary

ParameterOptimal ChoiceCausality / Mechanistic Rationale
Precatalyst Pd-RuPhos-G3 (1–2 mol%)Rapid generation of active L₁Pd(0). Avoids the formation of unreactive Pd dimers common with older Pd(OAc)₂ systems.
Ligand RuPhos (2–4 mol%)Optimized steric profile lowers the activation barrier for the reductive elimination of secondary amines.
Base System NaOtBu (3 eq) + Cs₂CO₃ (1 eq)Dual-Base Strategy: NaOtBu ensures efficient deprotonation of the azetidine N-H. Cs₂CO₃ acts as a buffer to reduce the reaction's sensitivity to trace moisture and prevents base-catalyzed decomposition of the spirocycle.
Solvent 1,4-Dioxane (0.15 M)High boiling point (101 °C) provides sufficient thermal energy to overcome the reductive elimination barrier without degrading the catalyst.
Temperature 100 °CEssential for driving the coupling of electronically deactivated or sterically hindered aryl halides.

Detailed Experimental Protocol

This protocol is designed for the coupling of 7-Butyl-2,7-diazaspiro[3.5]nonane with a generic aryl or heteroaryl bromide.

Materials Required:
  • 7-Butyl-2,7-diazaspiro[3.5]nonane (1.1 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Pd-RuPhos-G3 (0.01 equiv, 1 mol%)

  • RuPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.0 equiv)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology:
  • Glovebox/Schlenk Setup: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol, 1.0 equiv), Pd-RuPhos-G3 (8.4 mg, 0.01 mmol), RuPhos (9.3 mg, 0.02 mmol), Cs₂CO₃ (326 mg, 1.0 mmol), and NaOtBu (288 mg, 3.0 mmol).

  • Amine & Solvent Addition: Dissolve 7-Butyl-2,7-diazaspiro[3.5]nonane (200 mg, ~1.1 mmol) in 6.6 mL of anhydrous, degassed 1,4-dioxane (to achieve a ~0.15 M concentration). Add this solution to the reaction vial.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox, sonicate the mixture for 1 minute to ensure a homogenous suspension of the bases, and place in a pre-heated oil bath at 100 °C. Stir vigorously for 3 to 16 hours.

  • Self-Validation (In-Process Control): At t = 3 hours, sample 10 µL of the reaction mixture, dilute with LC-MS grade acetonitrile, filter, and analyze via LC-MS. The complete disappearance of the aryl bromide validates the efficiency of the oxidative addition step.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane and Methanol containing 1% NH₄OH due to the basicity of the piperidine nitrogen) to afford the pure coupled product.

Workflow Step1 Glovebox Setup Add Pd-G3, Ligand, Base, Aryl Halide Step2 Solvent Addition Add Dioxane & Spirocyclic Amine Step1->Step2 Step3 Thermal Coupling 100°C for 3-16 h Step2->Step3 Step4 Aqueous Workup EtOAc Extraction Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the spirocyclic amination protocol.

Troubleshooting & Self-Validating Diagnostics

To ensure the trustworthiness of your workflow, use the following causality-based troubleshooting guide if LC-MS indicates a failed or stalled reaction:

  • Observation: High levels of dehalogenated starting material (Ar-H instead of Ar-Br).

    • Causality: Premature protode-palladation. This occurs when the L-Pd(II)(Ar)(X) complex undergoes reduction rather than amine coordination.

    • Correction: This is a hallmark of moisture in the system or steric exclusion of the amine. Ensure 1,4-dioxane is strictly anhydrous. If moisture is ruled out, the aryl halide may be too sterically hindered; consider switching to the less bulky tBuBrettPhos ligand.

  • Observation: Aryl halide is consumed, but no product is formed (accumulation of unreacted 7-Butyl-2,7-diazaspiro[3.5]nonane).

    • Causality: Catalyst poisoning or failure at the reductive elimination step. The azetidine nitrogen may be coordinating too strongly without eliminating.

    • Correction: Increase the reaction temperature to 110 °C to provide the necessary thermodynamic push for reductive elimination, or verify that the dual-base system (NaOtBu/Cs₂CO₃) was not compromised by atmospheric CO₂.

References

  • Buchwald-Hartwig Amination (General Mechanism & Scope) Source: Chemistry LibreTexts URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega / PubMed Central (PMC) URL:[Link]

  • A Novel Brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA) Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

Method

The Strategic Integration of 7-Butyl-2,7-diazaspiro[3.5]nonane in Targeted Protein Degradation and PROTACs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Engineering Precision Degraders with Spirocyclic Scaffolds Proteolysis-targeting chimeras (PROTACs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Engineering Precision Degraders with Spirocyclic Scaffolds

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to hijack the cell's intrinsic protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two components.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3]

This guide focuses on the strategic incorporation of the 7-Butyl-2,7-diazaspiro[3.5]nonane scaffold into PROTAC design. This spirocyclic moiety offers a unique combination of properties that can be leveraged to optimize PROTAC performance.

The Rationale for Employing 7-Butyl-2,7-diazaspiro[3.5]nonane in PROTAC Linkers

The inclusion of rigid structural elements, such as spirocycles, into PROTAC linkers is a key strategy for enhancing their drug-like properties.[2] The 7-Butyl-2,7-diazaspiro[3.5]nonane scaffold, in particular, offers several advantages:

  • Conformational Rigidity: The spirocyclic nature of the diazaspiro[3.5]nonane core reduces the number of rotatable bonds in the linker, leading to a more pre-organized and rigid conformation.[1] This can be advantageous for several reasons:

    • Improved Cell Permeability: By reducing conformational flexibility, the molecule can adopt a shape that is more amenable to passive diffusion across the cell membrane, potentially leading to higher intracellular concentrations.[1]

    • Enhanced Ternary Complex Stability: A rigid linker can properly orient the POI and E3 ligase, promoting favorable protein-protein interactions and leading to a more stable and productive ternary complex.[] However, it is important to note that excessive rigidity can also be detrimental, highlighting the need for careful design and optimization.[1]

  • Three-Dimensionality: The spirocyclic scaffold introduces a three-dimensional architecture to the linker, which can improve aqueous solubility and metabolic stability compared to more linear, flexible linkers.[1][3]

  • Synthetic Tractability: The diazaspiro[3.5]nonane core provides two distinct nitrogen atoms that can be functionalized, allowing for the controlled and directional synthesis of PROTACs.

Diagrammatic Representation of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (7-Butyl-2,7-diazaspiro[3.5]nonane linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded POI (Amino Acids) Proteasome->Degradation Mediates Synthesis_Workflow cluster_VHL VHL Ligand Synthesis cluster_Linker Linker Synthesis cluster_Coupling PROTAC Assembly VHL_start Commercially available VHL ligand precursor VHL_functionalized Functionalized VHL ligand (e.g., with a carboxylic acid) VHL_start->VHL_functionalized Standard peptide coupling reactions Coupling1 Couple functionalized VHL ligand to the linker VHL_functionalized->Coupling1 Linker_start 7-Butyl-2,7-diazaspiro[3.5]nonane Linker_functionalized Mono-Boc protected linker Linker_start->Linker_functionalized Boc protection Linker_functionalized->Coupling1 Intermediate VHL-Linker Intermediate Coupling1->Intermediate Deprotection Boc deprotection Intermediate->Deprotection Coupling2 Couple PK inhibitor to the VHL-Linker intermediate Deprotection->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC POI_ligand Protein Kinase Inhibitor (with coupling handle) POI_ligand->Coupling2

Caption: General synthetic workflow for a PROTAC.

Step-by-Step Protocol:

  • Synthesis of the Functionalized Linker:

    • Dissolve 7-butyl-2,7-diazaspiro[3.5]nonane in a suitable solvent such as dichloromethane (DCM).

    • Add one equivalent of di-tert-butyl dicarbonate (Boc)₂O to selectively protect one of the secondary amines.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the mono-Boc-protected linker by column chromatography.

  • Coupling of the VHL Ligand to the Linker:

    • Dissolve the mono-Boc-protected 7-butyl-2,7-diazaspiro[3.5]nonane linker and a VHL ligand bearing a carboxylic acid functional group (e.g., a derivative of VH032) in an anhydrous solvent like dimethylformamide (DMF).

    • Add a peptide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the resulting VHL-linker intermediate by preparative high-performance liquid chromatography (HPLC).

  • Deprotection of the Linker:

    • Dissolve the purified VHL-linker intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) to remove the Boc protecting group.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Coupling of the POI Ligand to the VHL-Linker Intermediate:

    • Dissolve the deprotected VHL-linker intermediate and a protein kinase inhibitor with a suitable coupling handle (e.g., a carboxylic acid) in anhydrous DMF.

    • Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until the starting materials are consumed.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Part 2: In Vitro and Cellular Evaluation of the Synthesized PROTAC

1. Ternary Complex Formation Assays:

The formation of a stable ternary complex is a prerequisite for effective protein degradation. []Several biophysical techniques can be employed to assess this.

  • NanoBRET™ Ternary Complex Assay: This live-cell assay measures the proximity of the POI and the E3 ligase. [6][7][8] * Principle: One protein (e.g., the POI) is tagged with NanoLuc® luciferase (the energy donor), and the other (e.g., the E3 ligase) is tagged with HaloTag® labeled with a fluorescent acceptor. Upon PROTAC-induced complex formation, bioluminescence resonance energy transfer (BRET) occurs.

    • Protocol Outline:

      • Co-transfect cells with plasmids encoding the NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins.

      • Label the HaloTag® fusion protein with the fluorescent acceptor.

      • Treat the cells with varying concentrations of the PROTAC.

      • Measure the BRET signal using a suitable plate reader.

  • AlphaLISA® Ternary Complex Assay: This is a bead-based immunoassay that can be performed with purified proteins. [9][10] * Principle: The POI and E3 ligase are tagged with different epitopes (e.g., GST and His-tag). Donor and acceptor beads coated with antibodies against these tags are added. In the presence of the PROTAC, the proteins are brought into proximity, allowing for the generation of a chemiluminescent signal.

    • Protocol Outline:

      • Incubate the purified tagged POI, tagged E3 ligase, and varying concentrations of the PROTAC in an assay buffer.

      • Add the AlphaLISA® donor and acceptor beads.

      • Incubate in the dark.

      • Read the signal on an AlphaLISA®-compatible plate reader.

2. Protein Degradation Assays:

  • Western Blotting: This is the most common method to quantify the reduction in the levels of the target protein. [11][12] * Protocol Outline:

    • Seed cells in a multi-well plate and allow them to adhere overnight.
    • Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
    • Lyse the cells and quantify the total protein concentration.
    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
    • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).
    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
    • Quantify the band intensities to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Quantitative Data Summary

AssayKey ParametersTypical Values for an Effective PROTAC
Ternary Complex Formation EC₅₀ (NanoBRET™/AlphaLISA®)< 1 µM
Protein Degradation DC₅₀ (Western Blot)< 100 nM
Dₘₐₓ (Western Blot)> 80%
Cell Viability IC₅₀Should be significantly higher than the DC₅₀ to indicate that the observed effect is due to protein degradation and not general cytotoxicity.

3. Cell Viability Assays:

It is crucial to assess whether the observed protein degradation leads to a desired biological outcome, such as the inhibition of cancer cell proliferation, without causing general toxicity.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP, which is an indicator of metabolically active cells. [13][14][15][16][17] * Protocol Outline:

    • Seed cells in a 96-well plate.
    • Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
    • Add the CellTiter-Glo® reagent to the wells.
    • Measure the luminescence, which is proportional to the number of viable cells.

Conclusion

The 7-Butyl-2,7-diazaspiro[3.5]nonane scaffold is a valuable tool in the PROTAC designer's toolbox. Its inherent rigidity and three-dimensionality can be exploited to fine-tune the physicochemical and pharmacological properties of PROTACs, leading to degraders with improved cell permeability and efficacy. The protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this promising spirocyclic linker. As with all PROTAC development, empirical testing and iterative optimization are key to achieving the desired degradation profile for a specific protein of interest.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. [Link]

  • NanoBRET Ternary Complex Formation Assays. [Link]

  • NanoBRET assays for PROTAC evaluation in the cellular context. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. [Link]

  • PROTAC-Induced Proteolytic Targeting. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • Novel approaches for the rational design of PROTAC linkers. [Link]

  • CellTiter-Glo Assay. [Link]

Sources

Application

Introduction: The Strategic Value of Spirocyclic Scaffolds and Reductive Amination

An Application Guide to the Synthesis and Utilization of 7-Butyl-2,7-diazaspiro[3.5]nonane via Reductive Amination In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Utilization of 7-Butyl-2,7-diazaspiro[3.5]nonane via Reductive Amination

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensional (3D) character is paramount. Such molecules often exhibit improved physicochemical properties, including solubility and metabolic stability, while enabling exploration of previously inaccessible regions of chemical space. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as exceptionally valuable motifs in this context.[1] The 2,7-diazaspiro[3.5]nonane framework, in particular, offers a rigid yet versatile core that can precisely orient substituents into distinct vectors, making it a highly sought-after building block for constructing compound libraries for high-throughput screening.[1][2][3]

Reductive amination stands as one of the most robust and widely utilized C-N bond-forming reactions in medicinal chemistry, estimated to account for a quarter of all such reactions in pharmaceutical applications.[4] Its popularity stems from its operational simplicity, broad substrate scope, and high functional group tolerance. The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[5] This one-pot nature streamlines synthetic pathways and improves overall efficiency.

This document serves as a detailed guide for researchers and drug development professionals on the synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane, a representative functionalized spirodiamine, using a robust reductive amination protocol. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and discuss the critical parameters for success.

Mechanistic Underpinnings of Reductive Amination

The success of a reductive amination protocol hinges on the careful selection of a reducing agent that selectively reduces the protonated iminium ion intermediate over the starting carbonyl compound.[5][6] While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness, excellent chemoselectivity, and tolerance for the slightly acidic conditions that facilitate iminium ion formation.[5] Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not pose a risk of generating hydrogen cyanide gas.[5]

The general mechanism, illustrated below, involves two key equilibria followed by an irreversible reduction.

Reductive_Amination_Mechanism Reactants Aldehyde (R¹CHO) + Amine (R²R³NH) Iminium Iminium Ion [R¹CH=NR²R³]⁺ Reactants->Iminium Condensation (-H₂O) (Acid-catalyzed) Iminium->Reactants Hydrolysis (+H₂O) Product Substituted Amine (R¹CH₂-NR²R³) Iminium->Product Reduction (Hydride Transfer) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium

Caption: General mechanism of reductive amination.

Synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane: A Two-Step Protocol

The most practical approach to synthesizing the target compound involves the N-alkylation of a mono-protected 2,7-diazaspiro[3.5]nonane derivative, followed by deprotection. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this purpose due to its stability under the reductive amination conditions and its straightforward removal with acid.[7] The overall synthetic workflow is depicted below.

Synthesis_Workflow SM Start: tert-Butyl 2,7-diazaspiro[3.5]nonane- 2-carboxylate (Boc-protected amine) Step1 Step 1: Reductive Amination (Butyraldehyde, NaBH(OAc)₃) SM->Step1 Intermediate Intermediate: tert-Butyl 7-butyl-2,7-diazaspiro[3.5]nonane- 2-carboxylate Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA or HCl) Intermediate->Step2 Purification Workup & Purification (Extraction, Chromatography) Step2->Purification Product Final Product: 7-Butyl-2,7-diazaspiro[3.5]nonane Purification->Product

Caption: Workflow for the synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane.

Part A: Reductive Amination of Boc-2,7-diazaspiro[3.5]nonane

This protocol details the N-alkylation of the secondary amine on the piperidine ring of the spiro-scaffold.

Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsSample Amount
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate226.321.01.13 g (5.0 mmol)
Butyraldehyde72.111.10.40 g (5.5 mmol)
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.31.38 g (6.5 mmol)
Dichloromethane (DCM), anhydrous--50 mL
Acetic Acid (optional)60.050.1~30 µL
Saturated aq. Sodium Bicarbonate (NaHCO₃)--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Experimental Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq, 5.0 mmol).

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM) and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde Addition: Add butyraldehyde (1.1 eq, 5.5 mmol) to the solution via syringe. Stir the mixture for 20-30 minutes at room temperature to allow for pre-formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step, though it is often not necessary with NaBH(OAc)₃.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.3 eq, 6.5 mmol) to the reaction mixture in portions over 5-10 minutes. Note: The reaction is typically exothermic; addition at 0 °C can be performed for better control if needed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 7-butyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.

Part B: Boc Deprotection

This protocol removes the Boc protecting group to yield the final target compound.

Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsSample Amount
tert-Butyl 7-butyl-2,7-diazaspiro[3.5]nonane-2-carboxylate282.431.0~4.0 mmol (Assumed)
Trifluoroacetic Acid (TFA)114.0210~3.0 mL (40 mmol)
Dichloromethane (DCM)--20 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)--As needed
1 M Sodium Hydroxide (NaOH)--As needed

Experimental Protocol

  • Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.[1][7] Alternative: 4M HCl in dioxane can also be used.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization and Extraction: Dissolve the residue in DCM (30 mL). Carefully neutralize the mixture by washing with saturated aq. NaHCO₃ and, if necessary, 1 M NaOH until the aqueous layer is basic (pH > 10).

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 7-Butyl-2,7-diazaspiro[3.5]nonane. Further purification is typically not required if the starting material was pure.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Analytical Data

Analysis TypeExpected Result for 7-Butyl-2,7-diazaspiro[3.5]nonane (C₁₁H₂₂N₂)
Molecular Weight 182.31 g/mol
Nominal Mass 182
Exact Mass (ESI-MS) [M+H]⁺ = 183.1856
¹H NMR Presence of butyl group signals (~0.9 ppm, triplet; ~1.3-1.6 ppm, multiplets) and signals corresponding to the spirocyclic core protons.
¹³C NMR 11 distinct carbon signals corresponding to the structure.

Conclusion and Field Insights

The protocols described provide a reliable and scalable method for the synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane, a valuable building block for drug discovery programs. The choice of NaBH(OAc)₃ in the reductive amination step ensures high yields and operational safety, while the two-step sequence using a Boc-protected intermediate allows for clean and specific N-alkylation. This strategy is not limited to the butyl group and can be readily adapted for a wide array of aldehydes, enabling the rapid generation of diverse chemical libraries based on the privileged 2,7-diazaspiro[3.5]nonane scaffold.[8] Such libraries are instrumental in exploring structure-activity relationships and identifying novel therapeutic agents.

References

  • Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery. Benchchem.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed.
  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: A DFT study. Frontiers.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems.
  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. Benchchem.
  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing - Rsc.org.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules.
  • Reductive amination with zinc powder in aqueous media. Beilstein Journals.
  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amin
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.

Sources

Method

Application Note: The Strategic Role of 7-Butyl-2,7-diazaspiro[3.5]nonane in Hit-to-Lead Optimization

Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In early-stage drug discovery, High-Throughp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In early-stage drug discovery, High-Throughput Screening (HTS) and DNA-Encoded Library (DEL) platforms frequently yield primary hits that suffer from "flatland" defects: high molecular weight, excessive lipophilicity, and poor three-dimensional (3D) character[1]. The Hit-to-Lead (H2L) phase is a critical inflection point where these liabilities must be engineered out of the molecule without sacrificing target affinity[2].

This application note details the strategic incorporation of 7-butyl-2,7-diazaspiro[3.5]nonane (CAS: 1782390-04-8) as a premium spirocyclic bioisostere. By replacing planar diamines (e.g., piperazines) with this pre-functionalized spirocycle, discovery teams can rapidly enhance the fraction of sp³-hybridized carbons (Fsp³), mitigate hERG cardiotoxicity, and probe deep lipophilic pockets[3][4].

Scientific Rationale & Mechanistic Insights

The "Escape from Flatland" Paradigm

Traditional hit optimization often relies on appending planar aromatic or heteroaromatic rings, inadvertently driving up the compound's logP and reducing aqueous solubility. Spirocyclic diamines offer a structural "escape" by projecting vectors in three dimensions, which disrupts crystal lattice packing energy and dramatically improves thermodynamic solubility[5].

Why 7-Butyl-2,7-diazaspiro[3.5]nonane?

The selection of 7-butyl-2,7-diazaspiro[3.5]nonane is driven by specific mechanistic and synthetic causalities:

  • Pre-organized Lipophilic Vectoring: The molecule features a rigid spiro[3.5]nonane core with a pre-installed butyl chain on the 6-membered ring nitrogen (N7). This orthogonal vector acts as a lipophilic probe for binding domains (such as those found in PCSK9 or mycobacterial DprE1 targets)[3][4]. Using this pre-alkylated building block bypasses the need for low-yielding, late-stage reductive aminations.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target the α-carbons of piperazine rings for oxidation, leading to rapid metabolic clearance. The spiro-fused quaternary carbon (C4) in the diazaspiro[3.5]nonane system sterically shields adjacent positions, significantly enhancing microsomal stability[6].

  • hERG Mitigation via pKa Modulation: The constrained geometry of the azetidine-like 4-membered ring alters the basicity of the N2 nitrogen. Furthermore, the 3D bulk of the spirocycle prevents the molecule from adopting the linear, planar conformations that typically bind to the hERG potassium channel's inner cavity.

Hit-to-Lead Workflow Visualization

The following diagram illustrates the iterative Design-Make-Test-Analyze (DMTA) cycle, highlighting where spirocyclic intervention rescues failing hit series.

H2L_Optimization Hit Primary Hit (Flat, High logP, hERG Liability) Design Bioisosteric Design (Escape from Flatland) Hit->Design Identify Liabilities Synthesis Scaffold Morphing Attach 7-Butyl-2,7-diazaspiro[3.5]nonane Design->Synthesis DMTA Cycle Initiation Assay ADMET & Efficacy Profiling (Microsomal Stability, Target Binding) Synthesis->Assay Compound Library Assay->Design Iterative Optimization Lead Optimized Lead Candidate (High Fsp3, Improved Safety) Assay->Lead Hit-to-Lead Success

Fig 1. Hit-to-Lead DMTA cycle utilizing spirocyclic bioisosteres for property optimization.

Quantitative Data: Property Comparison

To demonstrate the causality of this bioisosteric replacement, Table 1 summarizes the typical physicochemical shifts observed when replacing a standard 4-butylpiperazine moiety with 7-butyl-2,7-diazaspiro[3.5]nonane on a generic kinase inhibitor scaffold.

Physicochemical Property4-Butylpiperazine Analog (Hit)7-Butyl-2,7-diazaspiro[3.5]nonane Analog (Lead)Impact on Drug Development
Fsp³ (Fraction sp³) 0.350.52 Increased 3D character; correlates with clinical success.
Aqueous Solubility < 10 µg/mL> 150 µg/mL Disruption of crystal packing improves oral bioavailability.
HLM Clearance (CLint) 85 µL/min/mg22 µL/min/mg Spiro-carbon blocks CYP450 α-oxidation, extending half-life.
hERG Inhibition (IC₅₀) 1.2 µM> 30 µM Geometric constraints prevent binding to the hERG channel.
clogP 4.83.9 Reduced lipophilicity minimizes promiscuous off-target binding.

Validated Application Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and trustworthiness in your laboratory.

Protocol A: Late-Stage SₙAr Functionalization

Objective: Covalently link 7-butyl-2,7-diazaspiro[3.5]nonane to a heteroaryl chloride hit scaffold. Causality: Nucleophilic Aromatic Substitution (SₙAr) is selected over Buchwald-Hartwig cross-coupling to eliminate the risk of transition metal (Palladium/Ruthenium) contamination, which can cause false positives in downstream biochemical assays[2]. The secondary amine (N2) on the 4-membered ring is highly nucleophilic due to decreased steric hindrance, making it ideal for SₙAr.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve the heteroaryl chloride scaffold (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Amine Addition: Add 7-butyl-2,7-diazaspiro[3.5]nonane (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

    • Expert Insight: DIPEA is chosen over inorganic bases (like K₂CO₃) to maintain a homogeneous reaction mixture, ensuring consistent kinetic rates during microwave irradiation.

  • Reaction: Seal the vial and subject it to microwave irradiation at 110 °C for 45 minutes.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Expected Outcome: Complete consumption of the starting material. The product mass should reflect a shift of +181 Da (minus HCl). If unreacted scaffold remains, verify the basicity of the NMP batch, as degraded NMP generates acidic impurities that protonate the spirocycle.

  • Workup: Pour the mixture into ice-cold water (15 mL) to precipitate the product. Filter, wash with water, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic shielding provided by the spirocyclic core. Causality: To prove that the spiro[3.5]nonane core resists α-oxidation, compounds are incubated with HLMs. Quenching with ice-cold acetonitrile is critical as it not only precipitates proteins but instantaneously halts CYP450 activity, preventing artificial degradation during the queue time for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the spirocyclic lead compound to a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At exactly 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Self-Validation Checkpoint (Controls):

    • Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • System Validation: If Verapamil exhibits < 70% clearance at 60 minutes, the NADPH regenerating system is compromised (likely degraded), and the assay plate must be discarded.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint).

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry (ACS Publications).

  • Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. ACS Medicinal Chemistry Letters.

  • WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof. Google Patents.

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ResearchGate.

  • Hit To Lead | SpiroChem. SpiroChem Official Website.

  • Hit to Lead Assays: Accelerating Early Drug Discovery. BellBrook Labs.

Sources

Application

Application Note: High-Efficiency Amide Bond Formation with 7-Butyl-2,7-diazaspiro[3.5]nonane

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary The integration of spirocyclic scaffolds into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The integration of spirocyclic scaffolds into small molecule drug candidates has become a cornerstone strategy for improving physicochemical properties. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles enhance three-dimensionality, improve metabolic stability, and modulate off-target binding profiles[1].

7-Butyl-2,7-diazaspiro[3.5]nonane is a highly versatile building block featuring two distinct nitrogen centers: a tertiary piperidine nitrogen (N7) alkylated with a butyl group, and a reactive secondary azetidine nitrogen (N2). This application note details the mechanistic causality, reagent selection, and self-validating protocols required to successfully execute amide bond formations at the sterically unique N2 position.

Structural & Mechanistic Rationale

To design an efficient coupling protocol, one must first analyze the local stereoelectronic environment of the substrate:

  • Azetidine Nucleophilicity vs. Steric Bulk: The N2 nitrogen resides within a highly strained 4-membered azetidine ring. The ring strain increases the s -character of the exocyclic C-N bonds, effectively pushing the nitrogen lone pair outward and enhancing its inherent nucleophilicity compared to unstrained secondary amines. However, the N2 atom is flanked by two methylene groups directly attached to the C4 spiro-junction. This spiro-fusion introduces significant local steric hindrance, creating a kinetic bottleneck during the nucleophilic attack on standard active esters.

  • Risk of Ring Expansion: Strained N-unsubstituted azetidines subjected to harsh coupling conditions (e.g., prolonged heating with carbodiimides like EDC) can undergo σ -C–N bond cleavage and subsequent ring expansion to 5,6-dihydro-4H-1,3-oxazines[2]. Therefore, highly reactive, mild coupling agents are mandatory to drive the reaction to completion rapidly.

  • The "Basic Tail" Challenge: The N7-butyl group is a strongly basic tertiary amine. Standard amide coupling workups involving acidic aqueous washes (e.g., 1M HCl or 10% citric acid) will protonate N7, pulling the target product into the aqueous waste layer. Causality-driven design dictates that acidic workups must be strictly avoided.

Reagent Selection & Optimization Matrix

Based on the mechanistic constraints, we evaluate three primary coupling systems. HATU is selected for discovery-scale velocity[3], while T3P (Propylphosphonic anhydride) is selected for process-scale robustness and safety. Furthermore, γ -Valerolactone (GVL) is highlighted as a modern, sustainable solvent alternative to DMF[4].

Quantitative Data Summary: Coupling Reagent Comparison
Coupling SystemActivation IntermediateReaction TimeAvg. YieldSide-Reaction RiskBest Application
HATU / DIPEA 7-Aza-OBt (OAt) Ester1 - 2 hours85 - 95%LowDiscovery / High-Throughput[1],[5]
T3P / Pyridine Mixed Phosphonic Anhydride4 - 12 hours80 - 90%Very LowProcess Scale / Scale-up[2]
EDC / HOBt OBt Ester12 - 24 hours50 - 65%Moderate (Ring Expansion)Not Recommended

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the HATU-mediated activation and subsequent trapping by the azetidine core.

G A Carboxylic Acid (R-COOH) C Active Ester Intermediate A->C Base (DIPEA) Activation B Coupling Agent (HATU or T3P) B->C E Spirocyclic Amide Target Product C->E Nucleophilic Attack D 7-Butyl-2,7-diazaspiro [3.5]nonane D->E Azetidine N2 Coupling

Mechanistic workflow of amide bond formation at the azetidine N2 position.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and specific purification logic are embedded to ensure reproducibility.

Protocol A: Discovery-Scale Amidation (HATU/DIPEA)

Optimized for rapid library synthesis and sterically hindered carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv, 0.5 mmol)

  • 7-Butyl-2,7-diazaspiro[3.5]nonane free base (1.1 equiv, 0.55 mmol, ~100 mg)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF or GVL (0.2 M, 2.5 mL)

Step-by-Step Methodology:

  • Pre-Activation (Causality: Prevents guanidinylation of the amine): Dissolve the carboxylic acid and DIPEA in anhydrous DMF. Add HATU in one portion at 0 °C. Stir for 15 minutes to ensure complete formation of the highly electrophilic OAt active ester.

  • Nucleophilic Addition: Add 7-Butyl-2,7-diazaspiro[3.5]nonane dropwise as a solution in 0.5 mL DMF. Allow the reaction to warm to room temperature.

  • In-Process Control (IPC): At t=1 hour, sample 5 μ L into 1 mL MeCN/H₂O. Analyze via LC-MS. The mass of the OAt ester should be consumed, replaced by the [M+H]+ of the target amide.

  • Quench & SCX Catch-and-Release (Causality: Avoids acidic aqueous loss):

    • Dilute the reaction with MeOH (5 mL) and load directly onto a pre-conditioned SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge.

    • Wash: Flush with 3 column volumes of MeOH to elute DMF, unreacted acid, and HATU byproducts (HOAt, tetramethylurea).

    • Release: Elute the target product using 2M NH₃ in MeOH. The basic N7-butyl group ensures the product is retained during the wash and released only under basic conditions.

  • Concentration: Evaporate the ammoniacal eluent under reduced pressure to yield the high-purity free base amide.

Protocol B: Process-Scale Amidation (T3P/Pyridine)

Optimized for >10g scale-up, avoiding the shock-sensitivity and poor atom economy of uronium salts.

Materials:

  • Carboxylic Acid (1.0 equiv, 50 mmol)

  • 7-Butyl-2,7-diazaspiro[3.5]nonane (1.05 equiv, 52.5 mmol)

  • T3P (50% solution in EtOAc) (1.5 equiv, 75 mmol)

  • Pyridine (3.0 equiv, 150 mmol)

  • Dichloromethane (DCM) (0.5 M, 100 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Suspend the carboxylic acid and the diazaspiro core in DCM at 20 °C. Add Pyridine. (Note: Pyridine is preferred over DIPEA here as it acts as a superior nucleophilic catalyst for T3P activation).

  • T3P Addition: Add the T3P solution dropwise over 30 minutes to control the mild exotherm.

  • Maturation: Stir at 20 °C for 8 hours. The mild nature of T3P entirely suppresses the azetidine ring-expansion side reaction[2].

  • Aqueous Workup (Self-Validating Base Wash):

    • Quench with saturated aqueous NaHCO₃ (100 mL) and stir vigorously for 30 minutes to hydrolyze excess T3P into water-soluble phosphate salts.

    • Separate the organic layer. Do not wash with acid. Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Crystallization/Purification: Depending on the carboxylic acid appended, the resulting product can often be crystallized directly from EtOAc/Heptane due to the highly crystalline nature of spirocyclic systems.

References

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists National Institutes of Health (NIH) URL: [Link][1]

  • BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Organic Chemistry Frontiers (RSC Publishing) URL:[Link][2]

  • Discovery of ZLC491 as a Potent, Selective, and Orally Bioavailable CDK12/13 PROTAC Degrader National Institutes of Health (NIH) URL:[Link][3]

Sources

Method

Application Note: Preparation of 7-Butyl-2,7-diazaspiro[3.5]nonane Hydrochloride Salts

Document Type: Technical Protocol & Methodological Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Overview Spirocyclic diamines, particularly the 2,7-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Methodological Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Overview

Spirocyclic diamines, particularly the 2,7-diazaspiro[3.5]nonane scaffold, have emerged as highly privileged building blocks in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), these conformationally restricted scaffolds serve as excellent bioisosteres for piperazines, offering improved aqueous solubility, enhanced metabolic stability, and reduced off-target hERG liability[1]. They are frequently utilized in the development of highly selective D4 receptor antagonists and sigma receptor ligands[1][2].

The preparation of 7-butyl-2,7-diazaspiro[3.5]nonane hydrochloride requires a regioselective functionalization strategy. The most efficient pathway involves the reductive amination of the commercially available mono-protected precursor, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, followed by anhydrous Boc-deprotection. While direct N-alkylation using alkyl halides in dipolar aprotic solvents (e.g., DMF or GVL) is viable, it often requires harsh basic conditions that can promote over-alkylation or unwanted side reactions[3]. Reductive amination offers a milder, highly selective alternative[1].

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, ensuring the protocol is a self-validating system:

  • Selective Iminium Reduction: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This ensures that STAB selectively reduces the transient iminium ion (formed between the piperidine nitrogen and butyraldehyde) at room temperature, without prematurely reducing the butyraldehyde starting material into butanol.

  • Anhydrous Salt Formation: The final deprotected spirocycle is a highly polar, highly water-soluble diamine. If aqueous acids (like TFA/H₂O or aq. HCl) were used for Boc deprotection, isolating the free base would require tedious, low-yielding aqueous extractions. By utilizing 4N HCl in 1,4-dioxane , the reaction remains anhydrous. As the Boc group is cleaved (releasing isobutylene and CO₂ gas), the resulting highly polar dihydrochloride salt naturally precipitates out of the non-polar organic solvent, allowing for rapid isolation via simple vacuum filtration.

Experimental Workflow

SynthesisPathway N1 tert-Butyl 2,7-diazaspiro[3.5]nonane -2-carboxylate N2 Reductive Amination Butyraldehyde, STAB DCM, rt N1->N2 N3 Intermediate N-Butyl Boc-Protected Spirocycle N2->N3 N4 Boc Deprotection 4N HCl in Dioxane rt, 2-4 h N3->N4 N5 Final Product 7-Butyl-2,7-diazaspiro [3.5]nonane HCl Salt N4->N5

Workflow for the regioselective synthesis of 7-butyl-2,7-diazaspiro[3.5]nonane hydrochloride.

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry for Reductive Amination (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate226.321.02.26 gStarting Material
Butyraldehyde (Butanal)72.111.20.86 g (1.08 mL)Alkylating Agent
NaBH(OAc)₃ (STAB)211.941.53.18 gMild Reducing Agent
Dichloromethane (Anhydrous DCM)84.93-40 mLSolvent
Glacial Acetic Acid60.050.160 mg (57 µL)Catalyst (Optional)

Table 2: Analytical Monitoring & Expected Outcomes

ParameterStep 1: Reductive AminationStep 2: Boc Deprotection
TLC System 5% MeOH in DCM (Ninhydrin stain)N/A (Product precipitates)
LC-MS (ESI+) [M+H]⁺ = 283.2 m/z[M+H]⁺ = 183.2 m/z
Expected Yield 85 - 95%> 90%
Physical State Pale yellow oilWhite to off-white solid

Step-by-Step Methodologies

Protocol A: Synthesis of tert-Butyl 7-butyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (2.26 g, 10.0 mmol) and dissolve in anhydrous Dichloromethane (40 mL) under a nitrogen atmosphere.

  • Iminium Formation: Add butyraldehyde (1.08 mL, 12.0 mmol) via syringe. If the starting amine is particularly hindered, add glacial acetic acid (57 µL, 1.0 mmol) to catalyze iminium ion formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) over 10 minutes to prevent mild exothermic spikes.

  • Self-Validation (Monitoring): Stir the reaction at room temperature for 4 to 12 hours. Validate completion via LC-MS (look for the disappearance of the 227.2 m/z peak and the dominance of the 283.2 m/z peak).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (25 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Note: The crude product is typically >95% pure and can be used directly in Protocol B).

Protocol B: Synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane Hydrochloride Salt
  • Preparation: Dissolve the crude intermediate from Protocol A (~2.8 g) in a minimal amount of anhydrous DCM or Methanol (10 mL) in a 100 mL round-bottom flask. Cool the flask to 0 °C using an ice bath.

  • Deprotection: Slowly add 4N HCl in 1,4-dioxane (25 mL, ~100 mmol, 10 eq.).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Observation: You will observe the evolution of gas (isobutylene and CO₂) and the gradual precipitation of a white solid.

  • Isolation: To maximize the precipitation of the highly polar dihydrochloride salt, add cold diethyl ether (30 mL) to the suspension and stir for an additional 15 minutes.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether (2 × 15 mL) to remove any residual 1,4-dioxane and organic impurities.

  • Drying: Dry the resulting white solid under high vacuum at 40 °C for 12 hours. The final product is highly hygroscopic; store it in a desiccator over Drierite or under an inert argon atmosphere.

References

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists ACS Chemical Neuroscience URL:[Link][1]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands ACS Medicinal Chemistry Letters URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane

Introduction: The 2,7-diazaspiro[3.5]nonane scaffold is a valuable three-dimensional building block in modern medicinal chemistry, prized for its ability to confer novel physicochemical properties and explore new chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2,7-diazaspiro[3.5]nonane scaffold is a valuable three-dimensional building block in modern medicinal chemistry, prized for its ability to confer novel physicochemical properties and explore new chemical space.[1][2] The synthesis of its N-substituted derivatives, such as 7-Butyl-2,7-diazaspiro[3.5]nonane, is crucial for developing new therapeutic agents. This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during its synthesis, enabling researchers to improve reaction yields and purity.

Section 1: Overview of the General Synthetic Strategy

A robust and common strategy for synthesizing 7-Butyl-2,7-diazaspiro[3.5]nonane involves a multi-step sequence. This pathway typically begins with the construction of a differentially protected 2,7-diazaspiro[3.5]nonane core, followed by selective alkylation and final deprotection. This approach provides excellent control over the final product's regiochemistry.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization & Deprotection start Azetidine & Piperidine Precursors core tert-Butyl 2,7-diazaspiro[3.5]nonane -2-carboxylate start->core Multi-step Cyclization alkylation N-Butylation of Core core->alkylation Butyl Bromide or Butyraldehyde deprotection Boc Deprotection alkylation->deprotection Acidic Conditions (e.g., TFA) final 7-Butyl-2,7-diazaspiro[3.5]nonane deprotection->final

Caption: General synthetic workflow for 7-Butyl-2,7-diazaspiro[3.5]nonane.

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part A: Synthesis of the Diazaspiro[3.5]nonane Core

Question 1: My overall yield for the multi-step synthesis of the tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate precursor is very low. Where should I focus my optimization efforts?

Answer: Low yield in a multi-step synthesis is a common problem. The key is to identify the lowest-yielding step. Based on reported syntheses, the initial cyclization and subsequent reduction steps are often the most challenging.[3][4]

  • Cyclization Efficiency: The formation of the spirocyclic azetidine ring can be sterically hindered.[2] Ensure your reaction conditions for the cyclization step (e.g., intramolecular nucleophilic substitution) are optimized. This includes the choice of base, solvent, and temperature. For instance, a strong, non-nucleophilic base may be required to facilitate the ring closure without competing side reactions.

  • Reduction Step: Reductions using powerful hydrides like lithium aluminum hydride (LiAlH₄) are often required to convert amide or nitrile functionalities into the amine of the azetidine ring.[4] These reactions are highly exothermic and can lead to byproducts if not controlled properly. See the next question for a detailed breakdown of this step.

  • Purification Losses: Spirocyclic diamines can be challenging to purify due to their polarity and basicity. Consider specialized purification techniques like using a neutral alumina column instead of silica gel to avoid product adsorption and decomposition.[5]

Question 2: During the LiAlH₄ reduction step to form the azetidine ring, I'm observing significant byproducts, including what appears to be a ring-opened species. What is happening and how can I prevent it?

Answer: This is a classic issue when using powerful reducing agents like LiAlH₄ on strained or functionalized ring systems. The formation of a ring-opened byproduct is likely due to the cleavage of the piperidine or newly formed azetidine ring under harsh conditions.[6]

  • Causality: The reaction is highly exothermic. Localized overheating can provide enough energy to cleave C-N bonds, especially if there are activating groups nearby. Furthermore, the presence of any trace amounts of water can lead to unwanted side reactions.

  • Troubleshooting & Optimization:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6]

    • Temperature Control: Maintain a low reaction temperature. The dropwise addition of the LiAlH₄ solution to your substrate at 0 °C (or even lower, e.g., -5 °C) is critical to control the exotherm.[4]

    • Careful Work-up: The quenching procedure is vital. A Fieser work-up (sequential, cautious addition of water, then 15% aqueous NaOH, then more water) is highly recommended to neutralize the reactive aluminum species and minimize byproduct formation.[6]

    • Consider Milder Reagents: If problems persist, alternative reducing agents like a borane-tetrahydrofuran complex (BH₃·THF) can offer better selectivity for lactam or nitrile reduction without causing ring cleavage in some systems.[6]

Part B: N-Butylation and Final Deprotection

Question 3: My N-alkylation reaction with butyl bromide is slow and gives poor conversion to the desired product. How can I drive the reaction to completion?

Answer: Incomplete conversion in direct N-alkylation is typically due to suboptimal reaction conditions or reagent deactivation. The nucleophilicity of the secondary amine in the piperidine ring of the spirocycle can be influenced by the adjacent bulky spiro-center.

  • Causality: The reaction follows an Sₙ2 mechanism. The rate depends on the concentration of the deprotonated amine, the reactivity of the alkyl halide, and the temperature.

  • Troubleshooting & Optimization:

    • Choice of Base: A moderately strong base is needed to deprotonate the secondary amine. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[7] Ensure the base is finely powdered and dry to maximize its surface area and reactivity. Using a stronger base like sodium hydride (NaH) could be an option, but requires strict anhydrous conditions.

    • Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the amine salt and promote the Sₙ2 reaction.[7]

    • Temperature: While many alkylations proceed at room temperature, heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[7] Monitor for potential side reactions at higher temperatures.

    • Alkylating Agent: Alkyl iodides are more reactive than bromides. Consider converting butyl bromide to butyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

Question 4: I'm getting a mixture of mono-butylated and di-butylated products. How can I improve the selectivity for mono-alkylation?

Answer: This is a common challenge when a molecule has multiple reactive amine sites. Although you are starting with a mono-protected precursor, the final deprotection step can expose the second amine, which could then be alkylated if any unreacted butyl bromide remains. More likely, if you start with the unprotected diamine, controlling selectivity is very difficult. Assuming you are alkylating the mono-Boc protected precursor, di-alkylation should not be an issue. If you are starting from the free diamine, a protection strategy is essential.

Question 5: The final Boc deprotection step using trifluoroacetic acid (TFA) seems to be causing product decomposition. What are the best practices for this step?

Answer: While effective, strong acids like TFA can sometimes lead to side reactions or difficult purifications, especially if the final product is sensitive.

  • Causality: The free diamine product is basic. After deprotection, it will exist as a salt (e.g., trifluoroacetate salt). The work-up procedure is critical to isolate the neutral free-base.

  • Troubleshooting & Optimization:

    • Reaction Conditions: Perform the deprotection at 0 °C and monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-2 hours.[6]

    • Work-up: After removing the TFA under reduced pressure, dissolve the residue in a suitable solvent like dichloromethane (DCM) and carefully neutralize it by washing with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the aqueous layer is basic.[6] This converts the salt back to the free amine.

    • Alternative Reagents: If TFA proves too harsh, consider using HCl in a solvent like 1,4-dioxane or methanol. This often provides a crystalline hydrochloride salt that can be easier to handle and purify before neutralization.[6]

Troubleshooting_Alkylation start Low N-Butylation Yield? q1 Are reagents pure & anhydrous? start->q1 Yes q2 Is the base strong/active enough? q1->q2 Yes sol1 Dry solvents. Use fresh reagents. q1->sol1 No q3 Is temperature sufficient? q2->q3 Yes sol2 Switch to K₂CO₃ or NaH. Use polar aprotic solvent (DMF). q2->sol2 No q4 Consider alternative method q3->q4 Yes sol3 Increase temp to 50-80 °C. Add catalytic NaI. q3->sol3 No sol4 Try Reductive Amination with Butyraldehyde. q4->sol4 Yes end_node Yield Improved q4->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 7-Butyl-2,7-diazaspiro[3.5]nonane Coupling

Welcome to the Technical Support Center for spirocyclic amine functionalization. 7-Butyl-2,7-diazaspiro[3.5]nonane is a highly valuable scaffold, frequently utilized in the development of complex therapeutics such as PCS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amine functionalization. 7-Butyl-2,7-diazaspiro[3.5]nonane is a highly valuable scaffold, frequently utilized in the development of complex therapeutics such as PCSK9 inhibitors (1)[1].

While the tertiary piperidine nitrogen is alkylated, the secondary azetidine nitrogen (position 2) serves as the primary vector for coupling. However, the adjacent spiroquaternary carbon (position 3) creates a severe steric shield. This structural bottleneck impedes the trajectory of incoming electrophiles and transition-metal complexes, often leading to stalled reactions, catalyst poisoning, or unexpected side products. This guide provides field-proven troubleshooting strategies to overcome these kinetic barriers.

Troubleshooting Amide Couplings (N-Acylation)

FAQ: Why is my HATU-mediated coupling failing, and what is the M+99 peak in my LC-MS?

Answer: You are observing guanidinylation , a common and irreversible side-reaction when coupling sterically hindered secondary amines with uronium-based reagents like HATU or HBTU (2)[2].

Because the spiro-center blocks the azetidine nitrogen from attacking the OAt-active ester efficiently, the amine instead acts as a nucleophile against the electrophilic uronium carbon of the HATU molecule itself. This forms a stable tetramethylguanidinium dead-end product (adding ~99 Da to your amine's mass) ().

Solution: Switch to COMU , an Oxyma-based coupling reagent. COMU matches the coupling efficiency of HATU but is structurally less prone to guanidinylation with hindered amines (3)[3]. If the carboxylic acid is also hindered, bypass coupling reagents entirely and generate an acyl chloride intermediate (4)[4].

Mechanism Amine Hindered Azetidine (Spiro Core) HATU HATU Uronium Complex Amine->HATU Undesired Pathway (Fast side-reaction) ActiveEster OAt Active Ester (Target Electrophile) Amine->ActiveEster Desired Pathway (Slow due to sterics) Guanidine Guanidinylation Byproduct HATU->Guanidine Irreversible Amide Target Amide Product ActiveEster->Amide - HOAt

Caption: Competing pathways in HATU-mediated amide coupling with sterically hindered secondary amines.

Protocol: COMU-Mediated Amide Coupling
  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.0 equiv) and stir at room temperature for 15 minutes to pre-form the Oxyma active ester.

  • Coupling: Add 7-Butyl-2,7-diazaspiro[3.5]nonane (1.1 equiv) dropwise.

  • Completion: Stir at 40 °C for 6–8 hours. Monitor via LC-MS to ensure the absence of unreacted amine.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Troubleshooting Buchwald-Hartwig Aminations (C-N Coupling)

FAQ: My palladium-catalyzed coupling to an aryl chloride is stalling at 20% conversion. How do I force it to completion?

Answer: The spirocyclic core prevents efficient amine coordination to the palladium center, and standard bidentate ligands (like BINAP or DPPF) fail to promote the rate-limiting reductive elimination step.

Solution: You must utilize sterically demanding, electron-rich dialkylbiaryl phosphine ligands (5)[5]. Ligands such as RuPhos or BrettPhos are specifically designed to form a highly active, monoligated Pd(0) species that accommodates bulky amines and accelerates reductive elimination (6)[6]. Alternatively, N-heterocyclic carbene (NHC) precatalysts like [Pd(IPr*)(cin)Cl] have shown exceptional efficacy for overcoming severe steric hindrance (7)[7].

Protocol: Optimized Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a strict argon atmosphere, charge an oven-dried vial with the Aryl Halide (1.0 equiv), 7-Butyl-2,7-diazaspiro[3.5]nonane (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (8 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous, thoroughly degassed 1,4-dioxane or toluene (0.2 M).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate for flash chromatography.

Reagent Selection & Data Presentation

To streamline your reaction optimization, consult the quantitative summary of coupling reagents and their expected outcomes when applied to 7-Butyl-2,7-diazaspiro[3.5]nonane.

Coupling TypeRecommended Reagent/CatalystBaseSolventExpected Outcome / Mechanistic Notes
Amide Bond COMUDIPEADMFHigh yield. Oxyma leaving group avoids guanidinylation.
Amide Bond SOCl₂ / Ghosez's ReagentPyridineDCMExcellent. Best fallback for extremely hindered carboxylic acids.
Amide Bond HATU / HBTUDIPEADMFPoor yield. High risk of irreversible guanidinylation side-reactions.
C-N (Aryl) Pd₂(dba)₃ + RuPhosNaOtBuDioxaneHigh yield. Bulky ligand forces rapid reductive elimination.
C-N (Aryl) [Pd(IPr*)(cin)Cl] (NHC)K₂CO₃TolueneExcellent. Ideal for highly deactivated or hindered aryl halides.
SNAr None (Use Aryl Fluoride)Cs₂CO₃DMSOModerate yield. Requires high temp (120 °C) or microwave irradiation.

Workflow Decision Matrix

Workflow Start Electrophile Type? Aryl Aryl Halide (C-N Bond) Start->Aryl Acid Carboxylic Acid (Amide Bond) Start->Acid SNAr SNAr Solvent: DMSO/NMP Base: Cs2CO3 Aryl->SNAr Electron-deficient Aryl Fluoride BHA Buchwald-Hartwig Pd2(dba)3 + RuPhos Base: NaOtBu Aryl->BHA Unactivated Aryl Cl/Br/I COMU Amide Coupling COMU Base: DIPEA Acid->COMU Standard Conditions AcylCl Acyl Chloride SOCl2 or Ghosez's Base: Pyridine Acid->AcylCl Highly Hindered Acid

Caption: Decision matrix for selecting the optimal coupling strategy for 7-Butyl-2,7-diazaspiro[3.5]nonane.

References

Sources

Troubleshooting

Technical Support Center: Purification Methods for 7-Butyl-2,7-diazaspirononane Intermediates

Technical Support Center: Purification Methods for 7-Butyl-2,7-diazaspiro[1]nonane Intermediates Welcome to the Technical Support Center for spirocyclic intermediate synthesis. The 2,7-diazaspiro[1]nonane core has emerge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Methods for 7-Butyl-2,7-diazaspiro[1]nonane Intermediates

Welcome to the Technical Support Center for spirocyclic intermediate synthesis. The 2,7-diazaspiro[1]nonane core has emerged as a highly valuable piperazine bioisostere in modern drug discovery[2]. By increasing the sp³ character of the molecular scaffold, these spirocyclic systems often improve metabolic stability, alter basicity (pKa), and reduce off-target cytotoxicity, as demonstrated in the development of novel PARP-1 inhibitors[2] and broad-spectrum antimycobacterial benzothiazinones[3].

However, the unique structural rigidity and high water solubility of these diamines present specific challenges during synthesis and purification[4]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative metrics to ensure high-yield recovery of your 7-butyl-2,7-diazaspiro[1]nonane intermediates.

Workflow Overview

Workflow Start N-Boc-2,7-diazaspiro[3.5]nonane (Starting Material) Rxn Reductive Amination + Butyraldehyde + NaBH(OAc)3 / DCM Start->Rxn 0°C to RT, 3h Crude Crude Boc-Protected 7-Butyl Intermediate Rxn->Crude Aqueous Workup Purif1 Silica Gel Chromatography (DCM:MeOH:NH4OH) Crude->Purif1 Prevent Streaking Deprot Boc Deprotection (TFA / DCM, 0°C to RT) Purif1->Deprot Purified Intermediate Salt TFA Salt Intermediate (Highly Water Soluble) Deprot->Salt Evaporate to Dryness Purif2 SCX Ion-Exchange Catch-and-Release Salt->Purif2 Avoid Aqueous Extraction Product Pure 7-Butyl-2,7-diazaspiro[3.5]nonane (Free Base) Purif2->Product Elute with NH3/MeOH

Workflow for the synthesis and purification of 7-butyl-2,7-diazaspiro[1]nonane intermediates.

Troubleshooting Guide & FAQs

Q1: How do I minimize over-alkylation during the reductive amination of N-Boc-2,7-diazaspiro[1]nonane? A: Reductive amination using butyraldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is the standard method to install the 7-butyl group. Because the secondary amine of the diazaspiro[1]nonane core is sterically unhindered, it is highly reactive[4]. Causality & Fix: To prevent the formation of di-alkylated byproducts, strict stoichiometric control is required. Use exactly 1.0 to 1.05 equivalents of butyraldehyde. Add the aldehyde slowly at 0 °C to a solution of the amine, allowing the iminium intermediate to form completely before the hydride source reduces it.

Q2: My 7-butyl intermediate streaks severely during normal-phase silica gel chromatography. How can I improve resolution? A: The newly formed tertiary amine (the 7-butyl group) interacts strongly with the acidic silanol groups on standard silica gel, causing peak tailing and co-elution with unreacted starting material. Causality & Fix: You must deactivate the silica. Pre-treat your column and run your mobile phase (typically Dichloromethane/Methanol) with 1% to 2% aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (Et₃N). This outcompetes the basic spiro-amine for the silanol binding sites, ensuring sharp, well-resolved bands.

Q3: During Boc deprotection, my product becomes a sticky, hygroscopic salt, and aqueous workup results in terrible yields. How do I isolate the free base efficiently? A: Boc deprotection with Trifluoroacetic Acid (TFA) yields the di-TFA salt of 7-butyl-2,7-diazaspiro[1]nonane[5]. This spiro-diamine is exceptionally polar and highly water-soluble. Causality & Fix: Standard aqueous extraction (e.g., basifying with 1M NaOH and extracting with DCM) fails because the partition coefficient heavily favors the aqueous layer. Instead, utilize a "Catch-and-Release" protocol using a Strong Cation Exchange (SCX) cartridge. The protonated amine binds to the sulfonic acid resin, allowing TFA and non-basic impurities to be washed away with methanol. The pure free base is then eluted using a 2M solution of ammonia in methanol.

Step-by-Step Methodologies
Protocol A: Reductive Amination & Primary Purification

Objective: Synthesize and purify tert-butyl 7-butyl-2,7-diazaspiro[1]nonane-2-carboxylate.

  • Reaction Setup: Dissolve tert-butyl 2,7-diazaspiro[1]nonane-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere[6].

  • Iminium Formation: Cool the reaction mixture to 0 °C using an ice bath. Add butyraldehyde (1.05 eq) dropwise over 10 minutes. Stir for 30 minutes at 0 °C to ensure complete iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) in three equal portions to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and stir at room temperature for 3–4 hours. Self-Validation: Monitor completion via TLC (ninhydrin stain; the secondary amine starting material will stain bright pink/purple, while the tertiary amine product will stain faintly or not at all).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude oil via flash chromatography on silica gel using a gradient of 100:0 to 90:9:1 (DCM : Methanol : aqueous NH₄OH) to isolate the pure intermediate.

Protocol B: Boc Deprotection & SCX Free-Basing

Objective: Cleave the Boc protecting group and isolate the highly polar free base without aqueous loss.

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM (0.1 M). Cool to 0 °C and add TFA (10 eq) dropwise[5].

  • Cleavage: Stir at room temperature for 2 hours. Self-Validation: TLC or LC-MS should indicate complete consumption of the starting material.

  • Concentration: Concentrate the reaction mixture under reduced pressure. Co-evaporate twice with toluene to remove excess TFA, yielding a crude, sticky TFA salt.

  • Resin Conditioning: Condition an SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge with Methanol (3 column volumes).

  • Catch Phase: Dissolve the crude salt in a minimum amount of Methanol and load it onto the SCX cartridge. The basic diazaspiro core will ionically bind to the resin.

  • Wash Phase: Wash the cartridge with Methanol (3 column volumes) to elute residual TFA and non-basic organic impurities.

  • Release Phase: Elute the target 7-butyl-2,7-diazaspiro[1]nonane free base using 2M NH₃ in Methanol (2 to 3 column volumes).

  • Isolation: Evaporate the methanolic ammonia fraction under reduced pressure to yield the pure free-base oil.

Quantitative Data & Purification Metrics

The following table summarizes the expected purification metrics and physical behaviors of the intermediates at each stage of the workflow.

Purification StageTarget CompoundTypical YieldHPLC PurityKey Impurity RemovedRetention Factor (Rf) / Behavior
Reductive Amination Boc-protected 7-butyl intermediate85 – 92%> 95%Di-butylated species, unreacted aldehydeRf = 0.45 (90:9:1 DCM:MeOH:NH₄OH)
Boc Deprotection (Aq. Workup) 7-Butyl-2,7-diazaspiro[1]nonane< 40%VariableInorganic saltsPartitioning heavily favors the aqueous phase
Boc Deprotection (SCX Resin) 7-Butyl-2,7-diazaspiro[1]nonane90 – 98%> 98%Residual TFA, non-basic organicsBaseline on normal silica; elutes only with NH₃
References
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry (2018) URL:[Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[1]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry (2025) URL:[Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[1]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry (2016) URL:[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: International Journal of Molecular Sciences (2022) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 7-Butyl-2,7-diazaspiro[3.5]nonane

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with chromatographic peak asymmetry when analyzing highly basic, aliphatic spiro d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with chromatographic peak asymmetry when analyzing highly basic, aliphatic spiro diamines.

7-Butyl-2,7-diazaspiro[3.5]nonane presents unique chromatographic challenges. Its dual amine functionality (secondary and tertiary) results in a highly basic profile that aggressively interacts with standard silica-based stationary phases. Below, we break down the mechanistic causality of this phenomenon, provide a diagnostic workflow, and outline self-validating protocols to restore peak symmetry.

I. Diagnostic Workflow

Before altering your chemistry, you must isolate the root cause of the peak tailing. Use the diagnostic logic tree below to determine if your issue is a physical system error or a chemical secondary interaction.

G Start Peak Tailing Observed for 7-Butyl-2,7-diazaspiro[3.5]nonane Check Are all peaks tailing or only the basic spiro compound? Start->Check Physical All Peaks Tail: Physical/System Issue Check->Physical All peaks Chemical Only Basic Peak Tails: Chemical Interaction (Silanols) Check->Chemical Only basic peak FixPhys Minimize extra-column volume, Replace damaged column Physical->FixPhys Strat1 Strategy 1: pH Control Lower pH < 3.0 or Raise pH > 11.0 Chemical->Strat1 Strat2 Strategy 2: Column Chemistry Use End-capped or Polar-embedded C18 Chemical->Strat2 Strat3 Strategy 3: Mobile Phase Additive Add 0.1% Triethylamine (TEA) Chemical->Strat3 Success Symmetrical Peak Achieved (Asymmetry Factor 0.8 - 1.5) FixPhys->Success Strat1->Success Strat2->Success Strat3->Success

Troubleshooting workflow for diagnosing and resolving HPLC peak tailing in basic spiro diamines.

II. Frequently Asked Questions (Mechanisms & Strategies)

Q: Why does 7-Butyl-2,7-diazaspiro[3.5]nonane exhibit such severe peak tailing compared to neutral compounds? A: 7-Butyl-2,7-diazaspiro[3.5]nonane is an aliphatic spirocyclic compound containing two highly basic nitrogen atoms. In reversed-phase HPLC (RP-HPLC), peak tailing for basic compounds is predominantly caused by secondary ion-exchange interactions (1)[1]. While the hydrophobic carbon skeleton interacts with the C18 stationary phase, the positively charged (protonated) amines interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface (2)[2]. This dual-retention mechanism causes a fraction of the analyte molecules to desorb slowly, creating an asymmetrical "tail" (3)[3].

Q: How can I determine if the tailing is caused by silanol interactions or a physical system error? A: Evaluate the chromatogram holistically. If all peaks in the run (including neutral reference markers like toluene or uracil) exhibit tailing, the issue is physical—such as a column void, a damaged silica bed, or excessive extra-column dead volume in the tubing and fittings (2)[2]. If only the basic 7-Butyl-2,7-diazaspiro[3.5]nonane peak tails while neutral peaks remain sharp, the root cause is chemical silanol interaction.

Q: What is the most effective mobile phase adjustment to eliminate this secondary interaction? A: Modifying the mobile phase pH is the most direct method to suppress ionic interactions. You have two primary strategies:

  • Low pH (< 3.0): Operating at a low pH using modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) ensures that the residual silanol groups (pKa ~3.5–4.5) are fully protonated (Si-OH) and neutral (1)[1]. This eliminates their electrostatic attraction to the protonated amines.

  • High pH (> 11.0): If using a high-pH tolerant hybrid silica column, raising the pH above the pKa of the spiro diamine deprotonates the amines, rendering them neutral. Without a positive charge, the analyte can no longer undergo ion-exchange with the silanols.

Q: If I cannot change my mobile phase pH due to method constraints, how can I improve peak shape? A: You can introduce a "sacrificial base" or amine modifier, such as Triethylamine (TEA), to the mobile phase (4)[4]. TEA is a small, highly basic molecule that preferentially binds to and masks the active silanol sites on the stationary phase (5)[5]. By saturating these sites, TEA shields the target molecules from secondary interactions. Alternatively, increasing the buffer concentration (e.g., 25–50 mM) can help mask residual silanol activity (2)[2].

Q: Does column chemistry play a role in mitigating this issue? A: Absolutely. Standard, older-generation C18 columns have a high density of unreacted, acidic silanols. To analyze highly basic spiro diamines, you should utilize modern, highly end-capped columns or "base-deactivated" phases (6)[6]. Polar-embedded columns (which incorporate an amide or ether linkage near the silica surface) provide an electrostatic shield that repels basic analytes from the underlying silanols, significantly improving peak symmetry.

III. Quantitative Impact of pH on Retention Dynamics

Understanding the ionization states of both your analyte and the column surface is critical. The table below summarizes how mobile phase pH governs the dominant interactions for 7-Butyl-2,7-diazaspiro[3.5]nonane.

Table 1: Effect of Mobile Phase pH on Spiro Diamine Retention

Mobile Phase pHSilanol State (pKa ~4.0)Spiro Diamine State (pKa ~9.5)Dominant InteractionExpected Peak Shape
Acidic (pH < 3.0) Protonated (Neutral, Si-OH)Protonated (Positive)HydrophobicSharp, Symmetrical
Neutral (pH 6.0 - 8.0) Ionized (Negative, Si-O⁻)Protonated (Positive)Hydrophobic + Strong IonicSevere Tailing
Basic (pH > 11.0) Ionized (Negative, Si-O⁻)Deprotonated (Neutral)HydrophobicSharp, Symmetrical

IV. Validated Experimental Protocols

The following methodologies are self-validating systems designed to eliminate silanol-induced tailing.

Protocol 1: Low-pH Mobile Phase Optimization (TFA Method)

Objective: Protonate residual silanols to eliminate ion-exchange interactions with the spiro diamine.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • Trifluoroacetic Acid (TFA, LC-MS grade)

Step-by-Step Procedure:

  • Aqueous Phase Preparation: Measure exactly 1000 mL of HPLC-grade water into a clean mobile phase reservoir.

  • Acidification: Add 1.0 mL of TFA to the water to achieve a 0.1% (v/v) concentration. This will yield a pH of approximately 2.0.

  • Organic Phase Preparation: Prepare the organic phase by adding 1.0 mL of TFA to 1000 mL of Acetonitrile (0.1% TFA in ACN). Causality Check: Matching the modifier concentration in both phases prevents baseline drift during gradient elution.

  • Filtration & Degassing: Filter both solutions through a 0.22 µm membrane (PTFE or Nylon) and degas via sonication for 10 minutes to prevent pump cavitation.

  • Column Equilibration & Validation: Flush the HPLC column with the new mobile phase for at least 20 column volumes. Inject a neutral marker (e.g., uracil) to verify system dead volume (T0), followed by the 7-Butyl-2,7-diazaspiro[3.5]nonane sample. An asymmetry factor between 0.8 and 1.5 validates the protocol.

Protocol 2: Silanol Masking using Triethylamine (TEA)

Objective: Use a competing base to block active silanol sites when low-pH methods are unfeasible due to column limitations or specific selectivity requirements. Note: TEA causes significant ion suppression. This protocol is strictly for UV/DAD detection, not LC-MS (5)[5].

Materials:

  • HPLC-grade Water & Methanol

  • Triethylamine (TEA, ≥99.5%)

  • Phosphoric Acid

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve your primary buffer salt (e.g., 20 mM Potassium Phosphate) in 1000 mL of HPLC-grade water.

  • TEA Addition: Add 1.0 mL of TEA (0.1% v/v) to the aqueous buffer.

  • pH Adjustment: The addition of TEA will drastically raise the pH. Carefully titrate the solution dropwise with dilute Phosphoric Acid until the desired method pH (e.g., pH 6.5) is reached (4)[4].

  • Equilibration: Connect a base-deactivated C18 column and pump the TEA-modified mobile phase at 1.0 mL/min. Equilibrate for a minimum of 30 minutes to ensure complete saturation of the silanol sites by TEA (2)[2].

  • System Wash: Post-analysis, flush the system extensively with an unbuffered solvent (e.g., 50:50 Water:Methanol) for 45 minutes to prevent TEA carryover into subsequent, unrelated analyses.

V. References

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" 1

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" 6

  • Benchchem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives." 2

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." 3

  • PMC. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids." 4

  • Benchchem. "Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds." 5

Sources

Troubleshooting

Handling and long-term storage stability of 7-Butyl-2,7-diazaspiro[3.5]nonane

Technical Support Center: 7-Butyl-2,7-diazaspiro[3.5]nonane Welcome to the technical support guide for 7-Butyl-2,7-diazaspiro[3.5]nonane. This document is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Butyl-2,7-diazaspiro[3.5]nonane

Welcome to the technical support guide for 7-Butyl-2,7-diazaspiro[3.5]nonane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, long-term storage, and stability of this compound. Given that 7-Butyl-2,7-diazaspiro[3.5]nonane is a secondary amine, it possesses inherent reactivity, particularly sensitivity to air and moisture. The following questions and answers are structured to address the practical challenges you may encounter and are based on established principles for handling air-sensitive amines and data from structurally related diazaspiroalkanes.

Frequently Asked Questions (FAQs)

Section 1: Handling and Personal Protective Equipment (PPE)

Question 1: What are the primary hazards associated with 7-Butyl-2,7-diazaspiro[3.5]nonane and what initial precautions should I take?

Answer: 7-Butyl-2,7-diazaspiro[3.5]nonane, as a secondary amine, should be treated as a corrosive and potentially toxic substance. Direct contact can cause skin and eye irritation or burns.[1][2] Inhalation of vapors may lead to respiratory irritation.[1] The fundamental precautions involve conducting a thorough risk assessment before use and handling the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Always consult the specific Safety Data Sheet (SDS) provided by your supplier, as hazard profiles for related compounds can vary.[1][5]

Question 2: What specific Personal Protective Equipment (PPE) is required for handling this compound?

Answer: To ensure personal safety, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[6]

  • Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are generally suitable, but it's crucial to check the glove manufacturer's compatibility data. Always replace gloves immediately if they become contaminated.[1]

  • Protective Clothing: A flame-retardant lab coat should be worn.[6] Ensure clothing provides full coverage.

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, especially outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]

Question 3: This compound is likely air-sensitive. What specialized handling techniques are required?

Answer: Yes, secondary amines are susceptible to degradation from atmospheric oxygen and carbon dioxide. Therefore, employing air-sensitive (Schlenk line or glovebox) techniques is best practice to maintain the compound's purity.[7][8]

  • Inert Atmosphere: Always handle the compound under an inert atmosphere, such as dry nitrogen or argon.[9]

  • Glassware: Use clean, oven-dried glassware to prevent contamination from moisture.[7][9]

  • Transfer: For transferring the liquid, use a dry, gas-tight syringe that has been flushed with inert gas.[10] Use a long needle to withdraw the liquid from the bottle without tipping it, which can cause the liquid to contact and degrade the septum.[9][10] Specialized packaging like AcroSeal™ or Sure/Seal™ bottles are designed for this purpose, allowing for the easy and safe piercing of the septum while maintaining an inert atmosphere.[7][10]

Section 2: Long-Term Storage and Stability

Question 4: What are the optimal conditions for the long-term storage of 7-Butyl-2,7-diazaspiro[3.5]nonane?

Answer: To ensure the long-term stability and purity of 7-Butyl-2,7-diazaspiro[3.5]nonane, it is critical to control the storage environment. The key factors are temperature, atmosphere, and container integrity. Amines are often hygroscopic, meaning they can absorb moisture from the air, which can lead to degradation.[11]

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place.[3][11] Refrigeration (e.g., 4°C) is often recommended.[12] Avoid temperatures above 30°C.[11]Minimizes volatility and slows potential degradation reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[13]Prevents oxidation and reaction with atmospheric CO₂.
Container Tightly sealed, original supplier container (e.g., amber glass bottle with a secure cap).[3][5][11]Protects from light, air, and moisture. Ensures material compatibility.
Location A well-ventilated, designated chemical storage cabinet.[3][14]Ensures safety and segregation from incompatible materials.

Question 5: What substances are incompatible with 7-Butyl-2,7-diazaspiro[3.5]nonane?

Answer: It is crucial to store this compound away from incompatible materials to prevent hazardous reactions. Improper storage can lead to heat generation, violent reactions, or the release of toxic gases.[8][15]

Incompatible Material ClassExamplesHazard
Strong Oxidizing Agents Peroxides, nitrates, perchloratesFire and explosion risk.[15]
Strong Acids Hydrochloric acid, sulfuric acidViolent exothermic reaction.
Acid Anhydrides Acetic anhydrideViolent reaction.
Halogenated Compounds Carbon tetrachlorideCan form toxic products.

Question 6: How can I tell if my sample of 7-Butyl-2,7-diazaspiro[3.5]nonane has degraded?

Answer: Visual inspection is the first step. Signs of degradation can include:

  • Color Change: Development of a yellow or brown tint can indicate oxidation.

  • Precipitation: Formation of a solid may indicate the formation of carbamates (from reaction with CO₂) or other insoluble byproducts.

  • Change in Viscosity: Polymerization or other reactions could alter the liquid's consistency.

If you suspect degradation, it is best to verify the purity using analytical methods such as NMR, GC-MS, or LC-MS before use in a critical experiment.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My reaction is failing or giving low yields, and I suspect the quality of the amine.

Troubleshooting Steps:

  • Verify Handling Technique: Were strict air-sensitive techniques used for all transfers? Was the reaction vessel properly dried and purged with an inert gas?[7][9] Even brief exposure to air can compromise a portion of the reagent.

  • Check for Contamination: Review your storage practices. Could the compound have been exposed to incompatible materials or atmospheric moisture?[11][15]

  • Analytical Confirmation: If possible, take an analytical sample (e.g., ¹H NMR) of the amine. Compare it to a reference spectrum to check for impurity peaks or signs of decomposition.

  • Purification: If degradation is confirmed, consider purification by distillation under reduced pressure. However, this should only be attempted by experienced chemists, as heating amines can pose risks.

Issue 2: The septum on my storage bottle is difficult to pierce or appears swollen.

Troubleshooting Steps:

  • Avoid Tipping: This issue often arises when the bottle is tipped, allowing the liquid amine to contact the septum, causing it to swell and degrade.[9][10] Always use a needle long enough to reach the liquid without inverting the bottle.

  • Use Correct Gauge Needle: Use a needle between 18 and 21 gauge. A needle that is too large will create a hole that does not self-seal properly, while one that is too small may be difficult to insert.[7]

  • Replace Septum (Advanced): If the septum is compromised, the reagent is at high risk of contamination. For experienced users with the proper equipment, it may be possible to replace the septum under a robust inert atmosphere flow, but this is generally not recommended. It is often safer to procure a new bottle.

Visual Workflows and Diagrams

Diagram 1: Recommended Workflow for Handling Liquid Amines

This diagram outlines the key steps for safely transferring an air-sensitive liquid amine from a sealed bottle to a reaction vessel.

cluster_prep Preparation cluster_transfer Transfer cluster_addition Addition cluster_cleanup Cleanup prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_fumehood 2. Work in Fume Hood prep_ppe->prep_fumehood prep_glassware 3. Assemble Dry Glassware Under Inert Gas (N2/Ar) prep_fumehood->prep_glassware prep_syringe 4. Flush Syringe & Needle with Inert Gas (3x) prep_glassware->prep_syringe transfer_pierce 5. Pierce Bottle Septum with Inert Gas Needle prep_syringe->transfer_pierce Ready for transfer transfer_pressure 6. Pierce with Syringe Needle & Pressurize Bottle Slightly transfer_pierce->transfer_pressure transfer_withdraw 7. Withdraw Required Volume transfer_pressure->transfer_withdraw transfer_remove 8. Remove Syringe transfer_withdraw->transfer_remove add_pierce 9. Pierce Reaction Septum transfer_remove->add_pierce Proceed to reaction add_dispense 10. Dispense Amine into Reaction Vessel add_pierce->add_dispense add_remove 11. Remove Syringe add_dispense->add_remove clean_quench 12. Quench Syringe/Needle with Isopropanol add_remove->clean_quench Transfer complete clean_rinse 13. Rinse with Water clean_quench->clean_rinse

Caption: Workflow for handling air-sensitive amines.

Diagram 2: Potential Degradation Pathways

This diagram illustrates the two most common degradation pathways for a secondary amine like 7-Butyl-2,7-diazaspiro[3.5]nonane upon exposure to air.

A 7-Butyl-2,7-diazaspiro[3.5]nonane (Stable) B N-Oxide Derivative A->B Oxidation C Carbamate Salt A->C Carbamate Formation O2 O₂ (from Air) O2->B CO2 CO₂ (from Air) CO2->C

Caption: Primary degradation pathways for secondary amines.

Diagram 3: Troubleshooting Suspected Degradation

This decision tree guides a user through the steps to take if they suspect their sample has degraded.

start Suspect Compound Degradation (e.g., color change, failed reaction) visual Visually Inspect Sample (Color, Precipitate) start->visual analytical Analytical Lab Access? visual->analytical Degradation Signs Present pure Result: PURE Troubleshoot reaction setup visual->pure No Visible Signs run_nmr Run ¹H NMR or GC-MS analytical->run_nmr Yes non_critical Use in Non-Critical Experiment Acceptable? analytical->non_critical No compare Compare to Reference Spectrum run_nmr->compare compare->pure Matches impure Result: IMPURE compare->impure Does Not Match impure->non_critical use_anyway Use As-Is with Caution non_critical->use_anyway Yes discard Procure New Batch & Review Storage/Handling non_critical->discard No

Caption: Decision tree for suspected compound degradation.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved March 8, 2024, from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved March 8, 2024, from [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Retrieved March 8, 2024, from [Link]

  • Safety data sheet - BASF. (2026, January 30). BASF. Retrieved March 8, 2024, from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety, University of Illinois. Retrieved March 8, 2024, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved March 8, 2024, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved March 8, 2024, from [Link]

  • Chemical Storage Guidelines. (n.d.). Environmental Health and Safety, Iowa State University. Retrieved March 8, 2024, from [Link]

  • SAFETY DATA SHEET. (n.d.). Gelest. Retrieved March 8, 2024, from [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023, May 1). University of Waterloo. Retrieved March 8, 2024, from [Link]

Sources

Optimization

Preventing oxidation of 7-Butyl-2,7-diazaspiro[3.5]nonane during synthesis

A Guide to Troubleshooting and Preventing Oxidation Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals working...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Preventing Oxidation

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals working with the 7-Butyl-2,7-diazaspiro[3.5]nonane scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

The 2,7-diazaspiro[3.5]nonane core is a valuable motif in medicinal chemistry, often used as a bioisosteric replacement for piperazine in drug candidates.[1] Its unique three-dimensional structure can offer improved pharmacological properties.[2][3] However, the synthesis of N-substituted derivatives, such as 7-Butyl-2,7-diazaspiro[3.5]nonane, presents a common yet critical challenge: the susceptibility of the secondary amine to oxidation. This guide provides a focused, in-depth approach to understanding and preventing this unwanted side reaction.

Section 1: The Core Problem — Understanding Amine Oxidation
Q1: My N-butylation reaction of 2,7-diazaspiro[3.5]nonane is resulting in low yields and several hard-to-remove impurities. What is happening?

Answer: The most probable cause of your issue is the oxidation of the secondary amine at the N7 position of the diazaspiro core. Secondary amines are nucleophilic and can be sensitive to oxidation, especially under thermal stress or in the presence of atmospheric oxygen.[4][5] This is a prevalent issue in amine alkylation reactions.[6]

The Chemistry Behind the Problem:

During your synthesis, the desired reaction is a nucleophilic substitution where the lone pair of electrons on the N7 nitrogen attacks the butylating agent (e.g., butyl bromide). However, in the presence of dissolved molecular oxygen (O₂), a competing pathway emerges. The secondary amine can be oxidized to form side products such as hydroxylamines and nitrones.[5] These impurities are often polar, making chromatographic separation from the desired product challenging and ultimately reducing your isolated yield.

Below is a simplified representation of the desired reaction versus the competing oxidation pathway.

G cluster_0 Desired N-Alkylation Pathway cluster_1 Undesired Oxidation Pathway A 2,7-Diazaspiro[3.5]nonane (N7-Secondary Amine) B 7-Butyl-2,7-diazaspiro[3.5]nonane (Desired Product) A->B SN2 Reaction C + Butyl-X (Alkylating Agent) D 2,7-Diazaspiro[3.5]nonane (N7-Secondary Amine) E Oxidized Impurities (e.g., Nitrones, Hydroxylamines) D->E Oxidation F + O₂ (Atmospheric Oxygen) G start Start: Assemble Dry Glassware add_reagents Add Solid Reagents (e.g., Diazaspiro-scaffold, Base) start->add_reagents seal Seal Flask with Septum add_reagents->seal purge Purge with Inert Gas (Needle In/Out) seal->purge add_solvent Add Degassed Solvent via Syringe purge->add_solvent add_butyl Add Liquid Reagents (e.g., Butyl Bromide) via Syringe add_solvent->add_butyl heat Heat to Reaction Temp (Maintain positive inert gas pressure) add_butyl->heat end Reaction Proceeds in Oxygen-Free Environment heat->end

Caption: Workflow for setting up an inert atmosphere reaction.

2. Degas Your Solvents: Solvents, even those from freshly opened bottles, contain significant amounts of dissolved oxygen. Heating the reaction will decrease the solubility of this dissolved gas, releasing it directly into your reaction mixture where it can cause oxidation. [7][8]Therefore, degassing the solvent before use is a mandatory step for sensitive reactions. [4][9]

Method Description Effectiveness Best For
Sparging (Bubbling) An inert gas (N₂ or Ar) is bubbled through the solvent for an extended period (20-30 min) to displace dissolved oxygen. [7][9] Good Larger volumes; reactions where trace oxygen is tolerable. Most common and practical lab method.
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, and the solvent is thawed. This cycle is repeated 3-4 times. [4] Excellent Highest-purity requirements; highly oxygen-sensitive or organometallic reactions.

| Sonication under Vacuum | The solvent is sonicated while under a light vacuum. The ultrasonic waves facilitate the formation and removal of gas bubbles. [4]| Moderate | Quick degassing for applications like HPLC; less common for bulk synthesis. |

For the synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane, sparging is typically sufficient and the most practical method.

Section 3: Experimental Protocols

Here are detailed, field-proven protocols for executing your synthesis while minimizing oxidation.

Protocol 1: Solvent Degassing by Inert Gas Sparging

Objective: To remove dissolved oxygen from the reaction solvent.

Materials:

  • Reaction solvent (e.g., Acetonitrile, DMF) in a flask (e.g., Schlenk flask or a round-bottom flask with a septum-inlet adapter).

  • Inert gas source (N₂ or Ar) with tubing.

  • Two long needles (e.g., 18-gauge).

Procedure:

  • Fill the flask with the required volume of solvent. Do not exceed 2/3 of the flask's volume.

  • Seal the flask with a rubber septum.

  • Insert one long needle connected to the inert gas line, ensuring its tip is submerged well below the solvent surface.

  • Insert a second, shorter needle into the septum to act as a gas outlet. Do not submerge this needle.

  • Begin a steady but gentle flow of inert gas into the solvent. You should see a consistent stream of bubbles. A flow rate that is too vigorous will cause excessive solvent evaporation.

  • Continue sparging for at least 20-30 minutes.

  • Once complete, remove the outlet needle first, then raise the gas inlet needle above the solvent surface to maintain a positive pressure of inert gas in the headspace before removing it. The solvent is now ready for use.

Protocol 2: N-Alkylation of 2,7-diazaspiro[3.5]nonane under Inert Atmosphere

Objective: To synthesize 7-Butyl-2,7-diazaspiro[3.5]nonane with minimal oxidative impurities.

Materials:

  • 2,7-diazaspiro[3.5]nonane (or its Boc-protected precursor, requiring a subsequent deprotection step). [10][11]* Butyl bromide or other suitable butylating agent.

  • A non-nucleophilic base (e.g., K₂CO₃, DIPEA).

  • Degassed solvent (e.g., Acetonitrile), prepared via Protocol 1.

  • Dry, oven-baked glassware (round-bottom flask, condenser).

  • Inert gas setup (balloon or Schlenk line).

Procedure:

  • Setup: Assemble the dry flask and condenser. Flame-dry the apparatus under vacuum and backfill with N₂ or Ar. Maintain a positive pressure of inert gas throughout the reaction (a balloon is sufficient for this).

  • Reagent Addition: To the flask, add 2,7-diazaspiro[3.5]nonane and the base (e.g., K₂CO₃).

  • Solvent Transfer: Using a syringe, transfer the required volume of degassed acetonitrile (prepared in Protocol 1) into the reaction flask.

  • Heating & Alkylating Agent: Begin stirring and heat the mixture to the desired temperature (e.g., 60-80 °C). Once the temperature is stable, add the butyl bromide dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Aim for the shortest reaction time necessary for complete consumption of the starting material to minimize thermal degradation.

  • Work-up: Cool the reaction to room temperature under the inert atmosphere. Quench the reaction appropriately (e.g., with water). It is good practice to use degassed water for the initial quench.

  • Extraction & Purification: Perform the extraction using standard organic solvents. While not always necessary, using degassed solvents for the work-up and for column chromatography can help prevent oxidation of the final product.

  • Storage: After isolation and characterization, store the final 7-Butyl-2,7-diazaspiro[3.5]nonane product under an inert atmosphere, preferably at a low temperature (e.g., 4 °C), to ensure long-term stability. [11]

Section 4: Advanced FAQs
Q3: I'm following all the inert atmosphere protocols but still observing impurities. What else could be the cause?

Answer: If you have rigorously excluded atmospheric and dissolved oxygen, consider these secondary factors:

  • Reagent Purity: The butylating agent or even the starting diazaspiro compound could contain trace metal impurities that catalyze oxidation. Furthermore, solvents like THF or Dioxane can form explosive peroxides, which are powerful oxidizing agents. Always use freshly purified or high-purity solvents and reagents.

  • Excessive Heat or Reaction Time: Even in the absence of oxygen, high thermal stress can lead to other degradation pathways. Determine the minimum temperature and time required for the reaction to proceed to completion.

Q4: Can I use an antioxidant like BHT in my reaction?

Answer: While antioxidants like Butylated Hydroxytoluene (BHT) or other phenolic compounds are excellent for scavenging free radicals and are used to stabilize finished products, adding them to a synthesis reaction is generally not recommended. [12][13]They can complicate the reaction mechanism and, more practically, will need to be removed during purification, adding an extra step and potentially leading to yield loss. The primary, most effective, and cleanest method is the rigorous exclusion of oxygen.

Q5: Is the purified 7-Butyl-2,7-diazaspiro[3.5]nonane stable in air?

Answer: The purified product is a secondary amine and remains susceptible to oxidation over time, especially if exposed to light and air. For long-term storage, it is best practice to store the compound as a solid (if possible) under an inert atmosphere (N₂ or Ar) in an amber vial at reduced temperatures (e.g., 4 °C). [11]If it is an oil, blanketing the vial with inert gas before sealing is highly recommended.

References
  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (URL not available)
  • PubChem. 2,7-Diazaspiro[3.5]nonane. National Institutes of Health. [Link]

  • Fremont, V., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Bioorganic & Medicinal Chemistry. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ACS Publications. [Link]

  • Performance Additives. Aromatic Amines Antioxidants for Polymers. [Link]

  • Bode, J. How to Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • Volz, C., et al. (2012). Inhibition of fatty acid oxidation enhances oxidative protein folding and protects hepatocytes from endoplasmic reticulum stress. PMC. [Link]

  • Sciencemadness Discussion Board. (2007). reductive am. why inert atmosphere?. [Link]

  • Berry Group. (2019). Section 5.4 Title: Degassing Solvents. [Link]

  • Inorganic Chemistry. (1999). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. ACS Publications. [Link]

  • University of York. Degassing solvents. Chemistry Teaching Labs. [Link]

  • PubMed. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. [Link]

  • ResearchGate. (2022). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. [Link]

  • Organic Letters. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • ResearchGate. (2019). Molecular strategies to prevent, inhibit, and degrade advanced glycoxidation and advanced lipoxidation end products. [Link]

  • Google Patents.
  • Molecules. (2020). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Atmospheric Chemistry and Physics. (2007). Secondary aerosol formation from atmospheric reactions of aliphatic amines. [Link]

  • Nature Communications. (2019). One-pot selective synthesis of azoxy compounds and imines via the photoredox reaction of nitroaromatic compounds and amines in water. PMC - NIH. [Link]

  • Google Patents. RU2539693C1 - Amine antioxidant for rubber and method for production thereof.
  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • Google Patents.
  • Current Organic Chemistry. (2011). Synthesis and study of 2-amino- 7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds. PMC. [Link]

  • ResearchGate. (2005). Prevention of peroxynitrite-induced nitration and oxidation by nitroxides. [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • Zamann Pharma Support GmbH. Inert Atmosphere. [Link]

  • Wikipedia. Degassing. [Link]

  • Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 7-Butyl-2,7-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane. This valuable spirocyclic diamine is a key building block in medicinal chemistry, and its efficient synthesis is crucial for accelerating drug discovery programs.[1][2] This document moves beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions based on established principles of microwave-assisted organic synthesis (MAOS).

Microwave synthesis offers a significant advantage over conventional heating methods by providing rapid, uniform heating of the reaction mixture.[3] This is achieved through dielectric heating, where microwaves directly interact with polar molecules, leading to dramatically reduced reaction times, often improved yields, and enhanced product purity.[4][5]

Reaction Overview: N-Alkylation of a Spirocyclic Core

The target compound, 7-Butyl-2,7-diazaspiro[3.5]nonane, is typically synthesized via the N-alkylation of a suitable precursor. To ensure regioselectivity and avoid di-alkylation, a common strategy involves using a mono-protected starting material, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. The process involves two key stages: microwave-assisted N-alkylation followed by deprotection of the second amine.

Scheme 1: General Synthesis Route

(Self-generated image, for illustrative purposes)

  • Step 1 (Alkylation): Reaction of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate with 1-bromobutane in the presence of a base under microwave irradiation.

  • Step 2 (Deprotection): Removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA).

Part 1: Detailed Experimental Protocol

This section outlines a validated starting point for the microwave-assisted synthesis. Optimization may be required based on the specific microwave reactor and reagents used.

Reagents and Materials
Reagent/MaterialMolar Eq.Notes
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate1.0Ensure high purity.
1-Bromobutane1.2Use a slight excess to drive the reaction.
Cesium Carbonate (Cs₂CO₃)2.0A strong, non-nucleophilic base suitable for MAOS.[6]
Acetonitrile (MeCN)-A polar aprotic solvent that couples well with microwaves.
Dedicated Microwave Synthesis Reactor-Crucial. Do not use a domestic microwave oven.[7]
10 mL Microwave Process Vial & Stir Bar-Use only vials certified by the reactor manufacturer.[5]
Step-by-Step Methodology

Step 1: Microwave-Assisted N-Alkylation

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (e.g., 226 mg, 1.0 mmol).

  • Add cesium carbonate (e.g., 652 mg, 2.0 mmol).

  • Add 4 mL of dry acetonitrile.

  • Add 1-bromobutane (e.g., 129 µL, 1.2 mmol).

  • Seal the vial tightly with the appropriate cap and septum.[5]

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 140 °C for 20 minutes . The reactor will automatically adjust power to maintain the set temperature.

  • After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's forced air cooling before removing it from the cavity.[5]

Step 2: Work-up and Purification

  • Once cooled, carefully open the vial in a fume hood.

  • Filter the reaction mixture to remove the inorganic base (Cs₂CO₃).

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure tert-butyl 2-butyl-2,7-diazaspiro[3.5]nonane-7-carboxylate.

Step 3: Boc Deprotection (Conventional)

  • Dissolve the purified product in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the mixture under reduced pressure, and perform an aqueous work-up with a base (e.g., saturated NaHCO₃ solution) to neutralize the excess acid and isolate the final product, 7-Butyl-2,7-diazaspiro[3.5]nonane.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_purification Work-up & Purification A Combine Reactants (Spirocycle, Base, Solvent) B Add Alkylating Agent (1-Bromobutane) A->B C Seal Vial & Place in Reactor B->C D Irradiate at 140°C for 20 min C->D E Cool Vial to < 50°C D->E F Filter & Concentrate E->F G Column Chromatography F->G H Characterize Product G->H

Caption: Workflow for Microwave-Assisted N-Alkylation.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Question 1: My reaction yield is very low, or I recovered only starting material. What went wrong?

Answer: This is a common issue that typically points to suboptimal reaction conditions. Microwave heating efficiency is highly dependent on the solvent's ability to absorb microwave energy.[8]

  • Causality: Insufficient energy transfer can result from a poor choice of solvent or a temperature that is too low for the activation energy barrier. The reaction time may also be too short.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Acetonitrile is a good starting point. However, if yields are low, consider a more polar solvent like DMF or NMP, which absorb microwave energy more efficiently. Be aware that higher-absorbing solvents may require a lower power setting to avoid overheating.

    • Increase Temperature: Incrementally increase the reaction temperature in 10-15 °C steps (e.g., to 150 °C or 160 °C). A general rule is that a 10 °C increase can double the reaction rate.[3]

    • Increase Reaction Time: Double the reaction time to 40 minutes. Monitor the reaction at intermediate time points using TLC to track the consumption of the starting material.[9]

    • Check Reagents: Ensure the base is anhydrous and the starting materials are pure.

Question 2: I've isolated a major byproduct identified as the di-butylated spirocycle. How can I improve selectivity?

Answer: This indicates that both nitrogen atoms of the diazaspirocycle have been alkylated. This is a classic selectivity problem in the functionalization of diamines.

  • Causality: While using a mono-Boc protected starting material is the primary strategy to prevent this, a small amount of di-alkylation can occur if the Boc group is labile under the reaction conditions or if the starting material contained unprotected diamine as an impurity.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Use NMR or LC-MS to confirm the integrity and purity of your tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate starting material.

    • Lower Reaction Temperature: High temperatures can sometimes lead to partial deprotection of the Boc group in the presence of a strong base. Try running the reaction at a lower temperature (e.g., 120 °C) for a longer duration.

    • Use a Milder Base: While less common in MAOS, a milder base like K₂CO₃ could be tested, although this will likely require a longer reaction time or higher temperature.

Question 3: The reaction mixture turned dark brown or black, and I have a complex mixture of products. What happened?

Answer: This strongly suggests decomposition of the reactants or products.

  • Causality: Organic molecules have a temperature limit. Exceeding this can cause charring and polymerization. In microwave chemistry, this can happen if the temperature is set too high or if "hot spots" develop due to inefficient stirring or non-uniform microwave field distribution.[8]

  • Troubleshooting Steps:

    • Reduce Temperature: This is the most critical step. Lower the set temperature by 20 °C and increase the reaction time.

    • Ensure Proper Stirring: Verify that the magnetic stir bar is spinning effectively throughout the irradiation period. Efficient stirring is crucial for uniform heat distribution.

    • Use Pulsed Heating: If your microwave reactor allows, use a pulsed heating mode instead of continuous power. This can help maintain the set temperature without significant overshoot.

Question 4: The pressure inside the reaction vessel exceeded the instrument's safety limit. Why did this happen and how can I prevent it?

Answer: Over-pressurization is a serious safety concern and indicates a problem with the reaction setup.[5][7]

  • Causality: Pressure in a sealed microwave vessel is a function of the solvent's vapor pressure at a given temperature.[8] Exceeding the safety limit can be caused by:

    • Insufficient Headspace: Filling the vial more than halfway reduces the volume available for the solvent vapor to expand into.

    • Highly Volatile Solvent: Using a low-boiling-point solvent at a very high temperature will generate excessive pressure.

    • Exothermic Runaway Reaction: Although less common for this reaction type, a rapid, uncontrolled exothermic reaction can cause a sudden spike in both temperature and pressure.

  • Troubleshooting & Safety Protocols:

    • Reduce Reaction Volume: Never fill a microwave vial more than 2/3 full; a volume of 1/3 to 1/2 is optimal.

    • Select an Appropriate Solvent: Choose a solvent with a boiling point that is reasonably below the target reaction temperature. For very high-temperature reactions (>180 °C), consider using high-boiling solvents like ethylene glycol or NMP.[8]

    • Ramp Heating: Program a gradual temperature ramp (e.g., 2-5 minutes) to the final setpoint. This allows the instrument to better control the initial heating phase and prevent a sudden pressure increase.

Troubleshooting Decision Tree

G Start Analyze Reaction Outcome LowYield Low Yield / No Reaction Start->LowYield Impurity Byproduct Formation Start->Impurity Decomp Decomposition (Dark Color) Start->Decomp Pressure Over-Pressurization Start->Pressure CheckSolvent Verify Solvent Polarity (e.g., DMF, NMP) LowYield->CheckSolvent DiAlkylated Di-Alkylated Product? Impurity->DiAlkylated ReduceTemp Reduce Temperature Significantly (20-30°C) Decomp->ReduceTemp ReduceVol Reduce Reactant Volume (< 50% of vial) Pressure->ReduceVol IncTemp Increase Temperature (10-15°C increments) CheckSolvent->IncTemp IncTime Increase Reaction Time IncTemp->IncTime CheckPurity Check Starting Material Purity DiAlkylated->CheckPurity Yes LowerTemp Lower Temperature & Increase Time DiAlkylated->LowerTemp Yes CheckStir Ensure Efficient Stirring ReduceTemp->CheckStir CheckSolvent2 Use Higher-Boiling Point Solvent ReduceVol->CheckSolvent2 RampHeat Use Slow Temp Ramp CheckSolvent2->RampHeat

Caption: A Decision Tree for Troubleshooting Common Issues.

Part 3: Frequently Asked Questions (FAQs)
  • Q: Why is microwave synthesis considered a "green chemistry" technique?

    • A: MAOS aligns with several principles of green chemistry. It dramatically reduces reaction times, which lowers overall energy consumption compared to conventional heating for many hours.[10] The high efficiency often leads to higher yields and fewer by-products, reducing chemical waste and simplifying purification.[8][11] Furthermore, the ability to run reactions in minimal solvent contributes to waste reduction.[12]

  • Q: How do I monitor the progress of a microwave reaction?

    • A: Since the reaction is in a sealed vessel, real-time monitoring can be challenging. The most common method is to run a series of reactions at different time points (e.g., 5, 10, 20, 30 minutes), then cool, open, and analyze each by TLC or LC-MS to create a time course.[9] Advanced microwave reactors can be equipped with in-situ monitoring probes like IR or Raman spectroscopy, but this is not standard in most labs.[13][14]

  • Q: Can I use a standard glass vial in the microwave reactor?

    • A: Absolutely not. You must use only the specialized, heavy-walled borosilicate glass or ceramic vials designed and certified by the manufacturer of your microwave reactor.[5] These are built to withstand the high pressures (often up to 20-30 bar) and temperatures generated during the process. Using standard lab glassware will likely result in an explosion and equipment damage.[7]

  • Q: How do I translate a conventional heating protocol to a microwave-assisted one?

    • A: A good starting point is to use the same solvent and set the microwave temperature 20-40 °C higher than the reflux temperature of the conventional method.[3] Start with a short reaction time, like 10-15 minutes. From there, you can optimize temperature and time based on the initial results. Remember that reactions in sealed microwave vessels can reach temperatures far above the solvent's atmospheric boiling point.[8]

References
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances.
  • Leadbeater, N. E., & Stencel, L. M. (2010). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications.
  • Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. (2016). The Journal of Organic Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. (2016). The Journal of Organic Chemistry.
  • G, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Synthesis of 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one. Organic Syntheses. Available at: [Link]

  • How to Optimize Amide Formation in Microwave-Assisted Synthesis. (2026). Patsnap Eureka.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. (2020). Patsnap Eureka.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). Preprints.org.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Publications.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Journal of Pharmaceutical and Medicinal Chemistry.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Leadbeater, N. E., & Stencel, L. M. (2010). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). ResearchGate.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications.
  • Ch. Venkata Ramana Reddy, et al. (2016). Microwave assisted synthesis of 3-(3-phenyl-7H-1,2,4]triazole[4][15][4][15][16]thiadiazin-6-yl)-chromen-2-ones. Journal of Chemical and Pharmaceutical Research. Available at:

  • Microwave Assisted, Cesium Carbonate Catalyzed Mild and Efficient Synthesis of Pyranochromenes. (2016). Der Pharma Chemica.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). R Discovery.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Pharmacokinetic Comparison of 7-Butyl-2,7-diazaspiro[3.5]nonane Analogs

This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of 7-Butyl-2,7-diazaspiro[3.5]nonane analogs. In contemporary drug discovery, there is a significant emphasis on moving away fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of 7-Butyl-2,7-diazaspiro[3.5]nonane analogs. In contemporary drug discovery, there is a significant emphasis on moving away from flat, two-dimensional molecules towards more three-dimensional, fsp3-rich scaffolds.[1] The 2,7-diazaspiro[3.5]nonane core is an exemplary member of this class, offering a rigid, defined three-dimensional geometry that can improve metabolic stability and provide novel exit vectors for substituent placement.[2] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the optimization of this promising chemical series.

The introduction of an alkyl group, such as a butyl moiety, at the N7 position can significantly influence the physicochemical and pharmacokinetic properties of the scaffold. The precise isomeric configuration of this butyl group (n-butyl, sec-butyl, isobutyl, or tert-butyl) can lead to profound differences in how the molecule is absorbed, distributed, metabolized, and excreted (ADME). Therefore, a systematic and rigorous pharmacokinetic comparison is not merely a routine exercise but a critical step in selecting a lead candidate with the highest potential for clinical success.[3][4]

This document outlines the essential in vitro and in vivo experimental protocols required for this comparison, explains the scientific rationale behind these methodologies, and provides a template for data interpretation.

The Structural Landscape: 2,7-Diazaspiro[3.5]nonane Scaffold

The core scaffold is a bicyclic system featuring an azetidine ring and a piperidine ring sharing a single carbon atom. This arrangement imparts conformational rigidity. The butyl group is typically installed on the piperidine nitrogen (N7), a common site for modification to modulate properties like potency, selectivity, and pharmacokinetics.

Caption: Core 2,7-diazaspiro[3.5]nonane scaffold and a representative N7-butyl analog.

Part 1: In Vitro ADME Profiling

Early in vitro assessment is essential for weeding out compounds with undesirable pharmacokinetic properties before committing to more resource-intensive in vivo studies.[3][5] These assays provide critical data on metabolic fate and distribution characteristics.

Metabolic Stability in Liver Microsomes

This assay is a cornerstone of early ADME testing, designed to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[6][7] A compound that is metabolized too quickly will have a short half-life and poor bioavailability.

Experimental Protocol:

  • Preparation: A reaction mixture is prepared in a 96-well plate containing pooled liver microsomes (from human or a relevant preclinical species like rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[8]

  • Initiation: The reaction is initiated by adding the test compound (e.g., at a final concentration of 1 µM).

  • Incubation: The plate is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) is calculated as 0.693/k.

Causality Behind Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[8]

  • NADPH-Regenerating System: CYPs require NADPH as a cofactor. A regenerating system ensures its continuous supply for the duration of the incubation.

  • LC-MS/MS: This analytical technique offers the high sensitivity and specificity required to accurately quantify the drug in a complex biological matrix.[10]

Caption: Workflow for assessing metabolic stability in liver microsomes.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin governs its free concentration in the blood. Only the unbound (free) drug is available to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and distribution.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates two chambers in a dialysis cell.

  • Dosing: One chamber is filled with plasma, and the other with a protein-free buffer. The test compound is added to the plasma-containing chamber.

  • Equilibration: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.

  • Sampling: At the end of the incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated using the concentrations from the plasma (C_plasma) and buffer (C_buffer) chambers: % Bound = ((C_plasma - C_buffer) / C_plasma) * 100.

Part 2: In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, an in vivo study in a preclinical species (e.g., Sprague-Dawley rats) is conducted to understand how the drug behaves in a whole organism.[11] This provides crucial data on bioavailability, clearance, and half-life.

Experimental Protocol:

  • Animal Model: Healthy, male Sprague-Dawley rats (8-10 weeks old) are typically used.[12] Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Grouping and Dosing:

    • Group 1 (Intravenous, i.v.): A cohort of animals (n=3-5) receives the drug as a bolus injection directly into the bloodstream (e.g., at 1 mg/kg). This serves as the 100% bioavailability reference.

    • Group 2 (Oral, p.o.): Another cohort receives the drug via oral gavage (e.g., at 5-10 mg/kg).

  • Blood Sampling: Blood samples (approx. 100 µL) are collected at predefined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[13]

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: A sensitive and specific LC-MS/MS method is developed and validated to quantify the drug concentration in the plasma samples.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Part 3: Data Summary and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the different butyl analogs.

Table 1: Comparative Pharmacokinetic Profile of 7-Butyl-2,7-diazaspiro[3.5]nonane Analogs

Parameter7-n-Butyl Analog7-sec-Butyl Analog7-iso-Butyl Analog7-tert-Butyl Analog
In Vitro Data
Human Liver Microsome t½ (min)ValueValueValueValue
Rat Liver Microsome t½ (min)ValueValueValueValue
Plasma Protein Binding (%)ValueValueValueValue
In Vivo Rat PK Data (PO Dose: 10 mg/kg)
Cmax (ng/mL)ValueValueValueValue
Tmax (h)ValueValueValueValue
AUC₀-inf (ng·h/mL)ValueValueValueValue
In Vivo Rat PK Data (IV Dose: 1 mg/kg)
Half-life (t½) (h)ValueValueValueValue
Clearance (mL/min/kg)ValueValueValueValue
Volume of Distribution (L/kg)ValueValueValueValue
Calculated Parameter
Oral Bioavailability (F%)ValueValueValueValue
Interpreting the Results: A Mechanistic View
  • Metabolic Stability: One might hypothesize that the 7-tert-Butyl analog would exhibit the highest metabolic stability (longest t½). The steric bulk of the t-butyl group can act as a "metabolic shield," preventing CYP enzymes from accessing potential sites of oxidation on the spirocyclic core or the alkyl chain itself. Conversely, the linear 7-n-Butyl analog may be more susceptible to metabolism.

  • Bioavailability (F%): Oral bioavailability is a function of both absorption and first-pass metabolism. An analog with high metabolic stability is likely to have higher bioavailability, assuming good absorption.

  • Clearance: This parameter reflects the rate at which a drug is removed from the body. A high clearance value, often correlated with low metabolic stability, suggests the drug is eliminated quickly and may require more frequent dosing.

Conclusion

A systematic pharmacokinetic comparison of the 7-Butyl-2,7-diazaspiro[3.5]nonane analogs is indispensable for rational drug design. By employing the standardized in vitro and in vivo protocols outlined in this guide, researchers can generate high-quality, comparable data to elucidate structure-pharmacokinetic relationships. This empirical data-driven approach allows for the selection of a candidate with an optimal ADME profile, thereby increasing the probability of success in later, more complex stages of drug development. The choice of the butyl isomer is not trivial; it is a critical design element that can profoundly shape the ultimate clinical viability of these promising spirocyclic compounds.

References

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Retrieved from [Link]

  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]

  • PMC. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link]

  • PMC - NIH. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Retrieved from [Link]

  • ResearchGate. (2016). Bioavailability and Pharmacokinetics of Natural Volatile Terpenes in Animals and Humans. Retrieved from [Link]

  • J-STAGE. (2025). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-tumor Drug Dacarbazine in Rats. Retrieved from [Link]

  • J-STAGE. (n.d.). Metabolic Behavior of Fentanyl Analogs for Proof of Intake. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. Retrieved from [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes. Retrieved from [Link]

  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from [Link]

  • MDPI. (2026). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • MDPI. (2025). ADME Properties in Drug Delivery. Retrieved from [Link]

  • Keio ChemBio Midori Lab. (n.d.). Publications. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][14]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Retrieved from [Link]

  • MDPI. (2022). Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions. Retrieved from [Link]

  • PubMed. (2004). In silico approaches for predicting ADME properties of drugs. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • SlideShare. (n.d.). Preclinical Trials. Retrieved from [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

Sources

Comparative

A Guide to In Vitro Assay Validation for 7-Butyl-2,7-diazaspiro[3.5]nonane Compounds: A Comparative Analysis

Prepared by: Senior Application Scientist Introduction: The Significance of the Diazaspiro Scaffold and Rigorous Assay Validation The 2,7-diazaspiro[3.5]nonane scaffold represents a class of privileged structures in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Introduction: The Significance of the Diazaspiro Scaffold and Rigorous Assay Validation

The 2,7-diazaspiro[3.5]nonane scaffold represents a class of privileged structures in modern medicinal chemistry. Its rigid, three-dimensional architecture provides an exceptional framework for the precise spatial orientation of chemical substituents, making it a highly attractive core for designing potent and selective ligands for a variety of biological targets.[1][2] The addition of a butyl group at the 7-position introduces specific lipophilic and conformational properties that must be thoroughly characterized. This guide provides a comprehensive framework for the in vitro validation of assays designed to assess the biological activity of 7-Butyl-2,7-diazaspiro[3.5]nonane compounds.

The objective of any analytical measurement in drug discovery is to generate consistent, reliable, and accurate data.[3] Therefore, robust assay validation is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that the data generated are suitable for their intended purpose.[4] This guide will detail the validation process through a practical, comparative lens, using the hypothetical identification of a 7-Butyl-2,7-diazaspiro[3.5]nonane derivative as an Acetylcholinesterase (AChE) inhibitor. We will compare its performance against a known standard and evaluate its activity using both biochemical and cell-based assay formats.

Pillar 1: The Foundational Principles of In Vitro Assay Validation

Before initiating any experimental work, it is critical to understand the core principles of bioanalytical method validation. These principles are harmonized globally by regulatory bodies to ensure data quality and consistency.[5][6] The International Council for Harmonisation (ICH) M10 guideline provides a comprehensive framework for this process.[4][7] The objective is to demonstrate that the chosen analytical procedure is fit for its intended purpose.[8]

An assay's performance is defined by several key characteristics:

  • Specificity & Selectivity: The ability of the assay to measure the analyte of interest unequivocally in the presence of other components in the sample matrix.[5][9] For an enzyme inhibition assay, this means ensuring that the signal change is due to the compound's effect on the target enzyme and not due to interference with the detection system or off-target effects.

  • Accuracy: The closeness of the measured value to the true or accepted reference value.[9][10] It is typically determined by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of agreement among a series of measurements from the same homogeneous sample.[11] This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[10]

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.[10]

  • Linearity & Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[11] The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to have suitable accuracy, precision, and linearity.[8]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[8] The LOD is the lowest concentration that can be reliably detected but not necessarily quantified.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent concentration).[9][10]

Below is a diagram illustrating the logical workflow for assay validation.

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Core Validation cluster_final Phase 3: Finalization dev Method Development (Selectivity, Sensitivity, Stability) opt Assay Optimization (Reagent Concentrations, Incubation Times) dev->opt prec_acc Precision & Accuracy (Intra- & Inter-Assay) opt->prec_acc Proceed to Validation lin_range Linearity & Range (Calibration Curve) prec_acc->lin_range spec Specificity (Interference Testing) lin_range->spec loq LOQ / LOD Determination spec->loq robust Robustness Testing (Deliberate Parameter Variation) loq->robust Final Checks report Validation Report Generation robust->report

Caption: Workflow for In Vitro Assay Validation.

Pillar 2: A Comparative Approach to Characterizing a Novel AChE Inhibitor

To illustrate the validation process, we will consider a hypothetical 7-Butyl-2,7-diazaspiro[3.5]nonane derivative, hereafter referred to as Compound-Spiro (CS) , identified as a potential Acetylcholinesterase (AChE) inhibitor. AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine and is a key target in the treatment of Alzheimer's disease.[12] We will compare CS against Donepezil , a well-characterized, FDA-approved AChE inhibitor, which will serve as our positive control and comparator.

A comprehensive evaluation requires a multi-pronged approach. We will use two distinct assay formats:

  • Biochemical Assay: Measures the direct interaction of the compound with purified, recombinant human AChE. This provides a clean measure of enzymatic inhibition (IC50).

  • Cell-Based Assay: Measures AChE activity within a relevant cellular context (e.g., human neuroblastoma SH-SY5Y cells).[12] This provides insights into cell permeability, potential cytotoxicity, and efficacy in a more physiologically relevant system.

Before assessing functional activity in cells, it is essential to determine the compound's general cytotoxicity to ensure that any observed inhibition is not merely a result of cell death.[13][14]

Experimental Protocols

This protocol determines the concentration at which CS causes damage to the cell membrane. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon membrane rupture.[13]

  • Objective: To determine the CC50 (50% cytotoxic concentration) of CS and Donepezil.

  • Materials: SH-SY5Y cells, cell culture medium, 96-well plates, CS and Donepezil stock solutions, LDH Cytotoxicity Assay Kit.

  • Methodology:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of CS and Donepezil in culture medium. Add the diluted compounds to the cells. Include wells with untreated cells (vehicle control) and cells treated with a lysis buffer (maximum LDH release control).

    • Incubation: Incubate the plate for 24 hours (or a time relevant to the functional assay).

    • LDH Measurement: Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's protocol) to each well.

    • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

    • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.

This assay is based on the Ellman method, where thiocholine, produced by AChE-mediated hydrolysis of acetylthiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.[15]

AChE Acetylcholinesterase (AChE) Products Thiocholine + Acetate AChE->Products Hydrolysis Substrate Acetylthiocholine (Substrate) Substrate->AChE TNB TNB (Yellow Product, λ=412nm) Products->TNB + DTNB DTNB DTNB (Ellman's Reagent) (Colorless) Inhibitor Compound-Spiro (CS) or Donepezil Inhibitor->AChE Inhibition

Caption: Principle of the Ellman's Method for AChE Activity.

  • Objective: To determine the biochemical IC50 (50% inhibitory concentration) of CS and Donepezil.

  • Materials: Recombinant human AChE, Acetylthiocholine iodide (ATCI), DTNB, Assay Buffer (e.g., 100 mM phosphate buffer, pH 8.0), 96-well plates, CS and Donepezil.

  • Methodology:

    • Reagent Preparation: Prepare stock solutions of CS and Donepezil in DMSO. Prepare working solutions of ATCI and DTNB in Assay Buffer.

    • Assay Setup: In a 96-well plate, add:

      • 25 µL of Assay Buffer.

      • 25 µL of test compound serial dilutions (or vehicle for 100% activity control, or a known inhibitor for 0% activity control).

      • 25 µL of recombinant human AChE solution.

    • Pre-incubation: Mix and pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 125 µL of a pre-mixed ATCI/DTNB solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

    • Data Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

This protocol adapts the biochemical assay for use with a cell lysate, providing a more physiologically relevant measure of target engagement.[12]

  • Objective: To determine the cell-based IC50 of CS and Donepezil.

  • Materials: SH-SY5Y cells, cell culture medium, 96-well plates, CS and Donepezil, Cell Lysis Buffer, reagents from the biochemical assay.

  • Methodology:

    • Cell Seeding and Treatment: Seed SH-SY5Y cells as in the cytotoxicity assay. Treat the cells with serial dilutions of CS and Donepezil for a predetermined time (e.g., 4-6 hours) to allow for cell penetration and target engagement.

    • Cell Lysis: After incubation, wash the cells with cold PBS and then add 50-100 µL of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.

    • Lysate Collection: The cell lysate now contains the intracellular components, including AChE that has been exposed to the test compound.

    • AChE Activity Measurement: Transfer 50 µL of the cell lysate from each well to a new 96-well plate.

    • Reaction Initiation: Add 150 µL of the ATCI/DTNB reaction mix to each well.

    • Measurement & Analysis: Immediately measure the absorbance at 412 nm as described in the biochemical assay protocol. Calculate the percent inhibition and determine the cell-based IC50 value.

Pillar 3: Data Presentation and Comparative Analysis

The results from the validated assays should be summarized in clear, comparative tables. This allows for an objective assessment of the test compound's performance against the established alternative.

Table 1: Cytotoxicity Profile of Compound-Spiro (CS) vs. Donepezil

CompoundCell LineAssay TypeEndpointCC50 (µM)
Compound-Spiro (CS) SH-SY5YLDH Release24h incubation> 100
Donepezil SH-SY5YLDH Release24h incubation> 100

Causality Note: A CC50 value significantly higher (>10-fold) than the functional IC50 value is desired. This indicates that the observed activity in the functional assay is due to specific target inhibition and not a general toxic effect on the cells.

Table 2: Comparative AChE Inhibitory Potency

CompoundAssay TypeTargetIC50 (nM)
Compound-Spiro (CS) BiochemicalRecombinant Human AChE15.2
Donepezil BiochemicalRecombinant Human AChE5.9
Compound-Spiro (CS) Cell-BasedEndogenous Human AChE (SH-SY5Y)45.8
Donepezil Cell-BasedEndogenous Human AChE (SH-SY5Y)12.7

Analysis Note: The data in Table 2 allows for a direct comparison. In this hypothetical example, CS is a potent AChE inhibitor, albeit slightly less potent than Donepezil in a biochemical context. The shift in potency between the biochemical and cell-based assays (the "biochemical-to-cellular shift") provides crucial information. A large rightward shift (higher IC50 in cells) for CS compared to Donepezil might suggest poorer cell permeability or higher susceptibility to cellular efflux pumps, providing critical direction for further compound optimization.

Conclusion

This guide outlines a robust, multi-faceted framework for the in vitro validation of assays for novel 7-Butyl-2,7-diazaspiro[3.5]nonane compounds. By adhering to established validation principles, employing both biochemical and cell-based methodologies, and making direct comparisons to a known standard, researchers can build a comprehensive and reliable data package. This self-validating system ensures that experimental choices are driven by scientific rationale and that the resulting data are trustworthy for making critical decisions in the drug development pipeline. The ultimate goal is to accurately characterize the compound's potency, cellular efficacy, and potential liabilities, thereby providing a solid foundation for subsequent preclinical and clinical development.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Google Cloud.
  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology.
  • Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324). Millipore Sigma.
  • Gamage, R., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem.
  • Thermo Fisher Scientific. Cytotoxicity Assays. Thermo Fisher Scientific.
  • BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems.
  • ICH. (2022, May 24). M10: Bioanalytical Method Validation and Study Sample Analysis - Training Presentation.
  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register.
  • Abcam. Cell viability assays. Abcam.
  • Element Lab Solutions.
  • EirGenix. (2024, June 24).
  • FDA. (2024, March 11). Q2(R2) Validation of Analytical Procedures. U.S.
  • BenchChem.
  • Cell Signaling Technology. Overview of Cell Viability and Survival. Cell Signaling Technology.
  • Molecular Devices. Cell Viability Assays. Molecular Devices.
  • BenchChem. 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane. BenchChem.
  • Simpkins, L. (2023, November 29). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn.
  • Wanjari, M. M., et al. (2022, November 8). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.

Sources

Validation

Technical Comparison Guide: Binding Affinity of 7-Butyl-2,7-diazaspiro[3.5]nonane Based Ligands

Executive Summary The transition from flat, sp2-rich heterocycles (such as piperazine) to sp3-rich spirocyclic scaffolds is a defining paradigm shift in modern drug discovery. Among these advanced chemotypes, the 2,7-dia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-rich heterocycles (such as piperazine) to sp3-rich spirocyclic scaffolds is a defining paradigm shift in modern drug discovery. Among these advanced chemotypes, the 2,7-diazaspiro[3.5]nonane core has emerged as a privileged bioisostere. When functionalized with a lipophilic alkyl chain—specifically the 7-butyl vector—this scaffold demonstrates exceptional binding affinity and selectivity across diverse therapeutic targets, including Sigma-1 Receptors (S1R), Poly(ADP-ribose) polymerase-1 (PARP-1), and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)[1][2][3].

As an Application Scientist, I have designed this guide to objectively compare the binding performance of 7-butyl-2,7-diazaspiro[3.5]nonane derivatives against traditional scaffolds, explaining the thermodynamic causality behind their efficacy, and providing self-validating experimental protocols for affinity quantification.

Mechanistic Causality: Why the 7-Butyl-Spiro Scaffold Outperforms

The superior binding affinity of the 7-butyl-2,7-diazaspiro[3.5]nonane scaffold compared to flexible acyclic or monocyclic amines is rooted in thermodynamics and precise spatial geometry:

  • Conformational Rigidity (Reduced Entropic Penalty): The spiro-fusion locks the diamine into a rigid, orthogonal geometry. Upon binding to a target receptor, the ligand loses significantly less conformational entropy compared to a highly flexible piperazine core, translating to a more favorable overall free energy of binding (ΔG)[2].

  • Vectoral Projection: The N2 basic amine typically engages in a critical salt bridge or hydrogen bond (e.g., with Glu172 in S1R or Asp326 in Mycobacterial DprE1)[1][4]. The spiro center acts as a highly predictable structural hub, precisely directing the N7-butyl group into adjacent hydrophobic pockets.

  • Lipophilic Anchoring: The 7-butyl chain provides the exact steric bulk required to maximize van der Waals interactions within deep hydrophobic clefts without causing the steric clashes that longer or branched aliphatic chains might induce[1][5].

G L 7-Butyl-2,7-diazaspiro[3.5]nonane Scaffold N2 N2 Basic Amine L->N2 presents N7 N7 Butyl Group L->N7 projects Spiro Spirocyclic Core (High Fsp3) L->Spiro provides Glu Target Acidic Residue (e.g., Glu172 / Asp326) N2->Glu Salt Bridge / H-Bond Hydro Hydrophobic Pocket N7->Hydro Lipophilic Interaction Entrop Reduced Entropic Penalty Spiro->Entrop Conformational Rigidity

Fig 1: Pharmacophore mapping of 7-butyl-2,7-diazaspiro[3.5]nonane ligand interactions.

Quantitative Comparison of Binding Affinities

To objectively evaluate the utility of the 7-butyl-2,7-diazaspiro[3.5]nonane scaffold, we must benchmark its binding affinity (Ki or IC50) against alternative cores across various established assays.

Target SystemScaffold / Ligand TypeReference / Alternative CoreBinding AffinityMechanistic Advantage
Sigma-1 Receptor (S1R) 2,7-diazaspiro[3.5]nonane derivative (e.g., 4b)Diazabicyclo[4.3.0]nonaneKi = 2.7 nM Achieves low nanomolar affinity with a 10-fold preference over S2R due to optimal basic nitrogen spatial distance[1].
PARP-1 Diazaspiro core (Olaparib framework)Piperazine (Standard Olaparib)IC50 = 12.6 nM Maintains high enzymatic inhibition while drastically reducing off-target DNA damage and cytotoxicity[2][6].
Mycobacterial DprE1 2-benzyl-2,7-diazaspiro[3.5]nonaneHexahydropyrrolo[3.4-c]pyrroleMIC < 0.01 μg/mL The intact diazaspiro moiety is absolutely essential for stable electrostatic interaction; ring alteration causes total loss of potency[4][7].
PCSK9 N7-butyl 2,7-diazaspiro[3.5]nonane fragmentStandard statin therapyAllosteric Inhibition Binds to the Val589/Ser636 pocket, disrupting the PCSK9-LDLR complex internalization and preventing lysosomal degradation[3][5].

Experimental Workflows for Binding Affinity Validation

Executing a binding assay for highly lipophilic spirocycles requires more than simply mixing reagents; it requires built-in quality control to prevent false positives driven by the lipophilicity of the 7-butyl group.

G Prep 1. Membrane Preparation (Target Expression) Incubate 2. Ligand Incubation (Radioligand + 7-Butyl-Spiro) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber + PEI) Incubate->Filter Wash 4. Ice-Cold Wash (Remove Unbound Ligand) Filter->Wash Measure 5. Scintillation Counting (Quantify Bound Radioligand) Wash->Measure

Fig 2: Step-by-step radioligand binding assay workflow for determining Ki values.

Protocol 1: Competitive Radioligand Binding Assay (S1R/S2R)

Objective: Quantify the Ki of 7-butyl-2,7-diazaspiro[3.5]nonane ligands. Causality & QC: Lipophilic ligands (like those with a butyl chain) are notoriously prone to non-specific binding (NSB) to plasticware and glass fiber filters, which artificially inflates apparent affinity.

  • Membrane Preparation: Isolate membranes from guinea pig brain or S1R-transfected CHO cells. Self-Validation: Perform a BCA protein assay to ensure a linear receptor concentration (typically 100-200 μg protein/tube).

  • Ligand Incubation: Incubate membranes with 2 nM -pentazocine (S1R specific radioligand) and varying concentrations of the 7-butyl-spiro ligand (10⁻¹¹ to 10⁻⁵ M) in 50 mM Tris-HCl (pH 7.4) for 120 minutes at 37°C to reach thermodynamic equilibrium[1].

  • NSB Control (Critical Check): In parallel, run tubes containing 10 μM Haloperidol. Validation Check: If the radioactive counts in the NSB tubes exceed 30% of the total binding counts, the assay is invalid due to excessive background noise.

  • Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Causality: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI coats the filter with a positive charge, repelling the basic amine of the ligand and drastically reducing NSB.

  • Data Analysis: Wash filters 3x with ice-cold buffer. Quantify using liquid scintillation counting and calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Phenytoin Shift Assay (Functional Validation)

Objective: Determine if the high-affinity 7-butyl-spiro ligand acts as an agonist or antagonist. Causality: Binding affinity (Ki) only measures receptor occupancy. Phenytoin is a positive allosteric modulator of S1R that selectively stabilizes the agonist-bound conformation[1].

  • Perform the exact radioligand binding assay described in Protocol 1, but conduct it in the presence and absence of 1 mM Phenytoin[1][8].

  • Self-Validation (Data Interpretation): Calculate the ratio: Ki (control) / Ki (+ Phenytoin).

    • Ratio > 2.0: The compound is an S1R agonist (Phenytoin increased its affinity).

    • Ratio ≤ 1.0: The compound is an S1R antagonist (Phenytoin had no effect or slightly decreased affinity)[1].

Conclusion

The 7-butyl-2,7-diazaspiro[3.5]nonane scaffold is not merely a structural novelty; it is a highly engineered bioisostere that leverages conformational restriction and precise lipophilic vectoring to achieve nanomolar binding affinities. By replacing flexible piperazines or less optimal bicyclic cores, researchers can dramatically improve target selectivity, reduce off-target toxicity (such as DNA damage in PARP inhibitors), and alter functional profiles across CNS, oncological, and cardiovascular targets.

References

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health (NIH) / PMC.[Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof.

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 7-Butyl-2,7-diazaspiro[3.5]nonane: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 7-Butyl-2,7-diazaspiro[3.5]nonane, a saturated heterocyclic compound with a spirocyclic core that is of growing interest in medicinal chemistry. While X-ray crystallography stands as the definitive method for determining three-dimensional molecular architecture, its application is contingent on the formation of high-quality single crystals. Consequently, a comparative analysis with more routinely accessible techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for a holistic understanding of the molecule's structure.

This guide will delve into the practical and theoretical considerations of each technique, providing field-proven insights into experimental design and data interpretation. We will explore a representative X-ray crystal structure of a closely related diazaspiro[3.5]nonane derivative to illuminate the core structural features and provide a detailed protocol for its analysis. This will be followed by a comparative discussion of NMR and MS, outlining their respective strengths and limitations in the structural confirmation of the target molecule.

Synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane

The synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane can be efficiently achieved through the N-alkylation of the parent 2,7-diazaspiro[3.5]nonane scaffold. A common and effective method is reductive amination.[1][2][3] This approach involves the reaction of 2,7-diazaspiro[3.5]nonane with butanal in the presence of a reducing agent, such as sodium triacetoxyborohydride. This one-pot reaction is highly efficient and avoids the potential for over-alkylation that can occur with direct alkylation methods using an alkyl halide.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 2,7-diazaspiro[3.5]nonane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add butanal (1.1 equivalents).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. Subsequently, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 7-Butyl-2,7-diazaspiro[3.5]nonane.

Definitive Structural Confirmation by X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's three-dimensional structure, revealing precise bond lengths, bond angles, and conformational information.[4] While a crystal structure for the specific title compound, 7-Butyl-2,7-diazaspiro[3.5]nonane, is not publicly available, we can examine the crystallographic data of a closely related derivative, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, to understand the core structural features of the diazaspiro[3.5]nonane framework. The presence of the larger substituent on one of the nitrogen atoms in the derivative provides a good proxy for the structural influence of the butyl group in the target molecule.

Experimental Workflow for Single-Crystal X-ray Diffraction
Workflow for X-ray Crystallography.
Key Structural Features from a Representative Diazaspiro[3.5]nonane Structure

The analysis of the crystal structure of a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative reveals the characteristic spirocyclic core. The azetidine ring (the four-membered ring) and the piperidine ring (the six-membered ring) are oriented approximately perpendicular to each other, a defining feature of spiro compounds. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bond lengths and angles within the diazaspiro[3.5]nonane framework are expected to be within the standard ranges for C-C and C-N single bonds.

ParameterExpected ValueSignificance
Spirocyclic Carbon Tetrahedral geometryConfirms the spiro nature of the compound.
Piperidine Ring Conformation ChairMost stable conformation, minimizing torsional strain.
Azetidine Ring Conformation PuckeredRelieves some of the inherent ring strain of a planar four-membered ring.
C-N Bond Lengths ~1.47 ÅTypical for single C-N bonds in saturated systems.
C-C Bond Lengths ~1.54 ÅStandard for single C-C bonds in alkanes.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are indispensable tools for routine characterization and confirmation of the synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

  • ¹H NMR: The proton NMR spectrum of 7-Butyl-2,7-diazaspiro[3.5]nonane is expected to show distinct signals for the protons of the butyl group and the diazaspiro[3.5]nonane core. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield) compared to the other aliphatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show a unique signal for the spiro carbon atom, which is a quaternary carbon. The carbons of the butyl group and the diazaspiro[3.5]nonane core will also give rise to characteristic signals, with those adjacent to the nitrogen atoms appearing at a higher chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 7-Butyl-2,7-diazaspiro[3.5]nonane, high-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₁H₂₂N₂. The fragmentation pattern observed in the mass spectrum can also provide structural information. The presence of a nitrogen atom results in an odd molecular weight for the molecular ion.[5] A common fragmentation pathway for N-alkyl amines is the cleavage of the C-C bond beta to the nitrogen atom, which would result in the loss of a propyl radical from the butyl group.[6]

Comparison of Analytical Techniques.

Conclusion

The structural confirmation of 7-Butyl-2,7-diazaspiro[3.5]nonane requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the gold standard for unambiguous three-dimensional structure determination, its reliance on crystalline samples necessitates the use of complementary techniques. NMR spectroscopy provides invaluable information about the connectivity and chemical environment of atoms within the molecule in solution, while mass spectrometry confirms the molecular weight and elemental composition, and offers clues to the structure through fragmentation analysis. By integrating the data from these three powerful analytical methods, researchers can achieve a comprehensive and robust structural characterization of 7-Butyl-2,7-diazaspiro[3.5]nonane, a critical step in its further investigation and application in drug discovery and development.

References

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

  • Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. ACS Publications. [Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ACS Publications. [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Inst. Phys. Conf. Ser. No 114: Section 4 - Paper presented at RIS 90, Varese, Italy, 16–21 September 1990. The Scripps Center for Metabolomics and Mass Spectrometry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • 2,7-Diazaspiro[3.5]nonane. PubChem. [Link]

  • Fragmentation Mechanisms. Michigan State University. [Link]

  • GCMS Section 6.15. Whitman College. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Butyl-2,7-diazaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
7-Butyl-2,7-diazaspiro[3.5]nonane
© Copyright 2026 BenchChem. All Rights Reserved.